molecular formula C23H23N3O2 B610926 Soticlestat CAS No. 1429505-03-2

Soticlestat

カタログ番号: B610926
CAS番号: 1429505-03-2
分子量: 373.4 g/mol
InChIキー: XKUZMIUSBMCVPP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Soticlestat (also known as TAK-935 or OV-935) is a first-in-class, potent, selective, and central nervous system-penetrant small-molecule inhibitor of cholesterol 24-hydroxylase (CH24H) . This brain-specific enzyme converts cholesterol into 24S-hydroxycholesterol (24HC) . By inhibiting CH24H, this compound reduces levels of 24HC, which is a positive allosteric modulator of the N-methyl-D-aspartate receptor (NMDAR) . This mechanism is proposed to decrease neuronal hyperexcitability by reducing glutamatergic signaling. Preclinical studies also suggest that by preserving membrane cholesterol, this compound may increase the function of the excitatory amino acid transporter 2 (EAAT2), thereby enhancing glutamate reuptake from the synaptic cleft and further contributing to its anticonvulsive properties . Research into this compound has primarily focused on developmental and epileptic encephalopathies (DEEs), including Dravet syndrome and Lennox-Gastaut syndrome . While early and phase 2 clinical trials indicated potential in reducing seizure frequency , the subsequent phase 3 clinical program did not meet its primary endpoints, leading to the discontinuation of its pharmaceutical development in January 2025 . Despite this clinical outcome, this compound remains a valuable compound for scientific investigation. It provides researchers with a unique tool to further explore the role of the CH24H pathway, cholesterol metabolism, and glutamatergic signaling in the pathophysiology of neurological diseases. Its well-characterized mechanism offers insights for developing novel therapeutic strategies. This product is intended for research use only and is not for diagnostic or therapeutic use.

特性

IUPAC Name

(4-benzyl-4-hydroxypiperidin-1-yl)-(2-pyridin-4-ylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c27-22(20-7-4-12-25-21(20)19-8-13-24-14-9-19)26-15-10-23(28,11-16-26)17-18-5-2-1-3-6-18/h1-9,12-14,28H,10-11,15-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKUZMIUSBMCVPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CC2=CC=CC=C2)O)C(=O)C3=C(N=CC=C3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429505-03-2
Record name Soticlestat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429505032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Soticlestat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16987
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SOTICLESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1766MU795L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Soticlestat's Mechanism of Action in Neuronal Hyperexcitability: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Soticlestat (TAK-935) is a first-in-class, potent, and selective inhibitor of the brain-specific enzyme cholesterol 24-hydroxylase (CH24H), also known as CYP46A1. By inhibiting CH24H, this compound reduces the levels of the cholesterol metabolite 24S-hydroxycholesterol (24HC) in the brain. This reduction is the primary driver of this compound's anticonvulsant effects, which are mediated through a multi-faceted mechanism that ultimately dampens glutamatergic signaling and reduces neuronal hyperexcitability. This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of the key pathways and processes.

Core Mechanism of Action: Inhibition of Cholesterol 24-Hydroxylase (CH24H)

The central mechanism of this compound is its direct inhibition of CH24H, an enzyme predominantly expressed in neurons.[1][2] CH24H is responsible for the conversion of cholesterol to 24HC, a key step in brain cholesterol elimination.[1] this compound binds to CH24H with high specificity, effectively blocking its catalytic activity.[1]

In Vitro Enzyme Inhibition

In vitro assays have demonstrated this compound's potent and concentration-dependent inhibition of human CH24H.[2]

ParameterValueReference
IC50 (Human CH24H) 4.5 nM[2]

Table 1: In Vitro Potency of this compound

In Vivo Target Engagement: Reduction of 24S-Hydroxycholesterol (24HC)

Oral administration of this compound leads to a dose-dependent reduction of 24HC levels in the brain, confirming its ability to penetrate the blood-brain barrier and engage its target in vivo.[2]

Animal ModelThis compound DoseBrain 24HC ReductionTime PointReference
Wild-Type Mice3 mg/kg (single oral dose)25%24 hours[2]
Wild-Type Mice10 mg/kg (single oral dose)33%24 hours[2]
APP/PS1-Tg Mice10 mg/kg (daily oral dose)~50%Not specified
PTZ Kindled Mice10 mg/kg92%Study endpoint[3]

Table 2: In Vivo Reduction of Brain 24HC Levels by this compound

Downstream Effects on Neuronal Hyperexcitability

The reduction of brain 24HC by this compound initiates a cascade of effects that collectively decrease neuronal hyperexcitability. This is achieved through at least three putative mechanisms: modulation of NMDA receptor activity, restoration of glutamate homeostasis, and suppression of neuroinflammation.

Modulation of NMDA Receptor Signaling

24HC is a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.[1] By reducing the levels of 24HC, this compound is proposed to decrease the over-activation of NMDA receptors, thereby reducing glutamatergic hyperexcitability and raising the seizure threshold.[1]

Soticlestat_Signaling_Pathway cluster_Neuron Neuron This compound This compound CH24H CH24H (Cholesterol 24-Hydroxylase) This compound->CH24H Inhibits _24HC 24S-Hydroxycholesterol (24HC) CH24H->_24HC Catalyzes conversion Cholesterol Cholesterol Cholesterol->CH24H Substrate NMDAR NMDA Receptor _24HC->NMDAR Positive Allosteric Modulation NeuronalHyperexcitability Neuronal Hyperexcitability NMDAR->NeuronalHyperexcitability Leads to

This compound's primary mechanism of action.
Restoration of Glutamate Homeostasis

CH24H activity can impact the function of excitatory amino acid transporter 2 (EAAT2), a crucial glutamate transporter located on astrocytes. Increased CH24H expression is thought to disrupt the association of EAAT2 with lipid rafts in the astrocyte membrane, impairing glutamate reuptake from the synaptic cleft.[1] By inhibiting CH24H, this compound may preserve the integrity of these lipid rafts, thereby enhancing EAAT2 function and promoting the clearance of excess glutamate.[1]

Suppression of Neuroinflammation

Preclinical studies have revealed a significant correlation between the reduction in 24HC levels and a decrease in the proinflammatory cytokine tumor necrosis factor-alpha (TNF-α) in the hippocampus.[1] Since TNF-α is known to enhance glutamate release and decrease its reuptake, this compound's ability to reduce TNF-α levels may represent an additional mechanism for controlling neuronal hyperexcitability and seizure susceptibility.[1]

Logical_Relationship This compound This compound Administration CH24H_Inhibition CH24H Inhibition This compound->CH24H_Inhibition _24HC_Reduction Reduced Brain 24HC CH24H_Inhibition->_24HC_Reduction NMDAR_Modulation Decreased NMDA Receptor Over-activation _24HC_Reduction->NMDAR_Modulation EAAT2_Function Enhanced EAAT2 Function (Glutamate Reuptake) _24HC_Reduction->EAAT2_Function TNFa_Reduction Reduced Neuroinflammation (TNF-α) _24HC_Reduction->TNFa_Reduction Reduced_Excitability Reduced Neuronal Hyperexcitability NMDAR_Modulation->Reduced_Excitability EAAT2_Function->Reduced_Excitability TNFa_Reduction->Reduced_Excitability Seizure_Reduction Seizure Frequency Reduction Reduced_Excitability->Seizure_Reduction

Logical flow from CH24H inhibition to seizure reduction.

Preclinical and Clinical Efficacy

The mechanism of action of this compound translates to significant reductions in seizure frequency in both preclinical models of epilepsy and in clinical trials for developmental and epileptic encephalopathies (DEEs) such as Dravet syndrome and Lennox-Gastaut syndrome.

Preclinical Efficacy in Epilepsy Models

This compound has demonstrated anticonvulsant effects in various animal models of epilepsy.

Animal ModelEffect of this compoundReference
Scn1a+/- Mouse (Dravet Syndrome Model) Reduced seizure burden, protected against hyperthermia-induced seizures, and prevented SUDEP.[4]
Amygdala Kindling Model Delayed kindling acquisition.[5]
Frings Audiogenic Seizure-Susceptible Mice Shortened the duration of tonic-extension seizures.[5]

Table 3: Efficacy of this compound in Preclinical Epilepsy Models

Clinical Efficacy in Humans

Clinical trials have evaluated the efficacy of this compound in reducing seizure frequency in patients with DEEs.

Clinical TrialPatient PopulationEfficacy EndpointResultp-valueReference
ELEKTRA (Phase 2) Dravet Syndrome & Lennox-Gastaut Syndrome (Combined)Median reduction in convulsive and drop seizure frequency25.1% (placebo-adjusted)0.0024
ELEKTRA (Phase 2) Dravet Syndrome CohortMedian reduction in convulsive seizure frequency46.0% (placebo-adjusted)0.0007
ELEKTRA (Phase 2) Lennox-Gastaut Syndrome CohortMedian reduction in drop seizure frequency14.8% (placebo-adjusted)0.1279
SKYLINE (Phase 3) Dravet SyndromeReduction from baseline in convulsive seizure frequencyNarrowly missed primary endpoint0.06
SKYWAY (Phase 3) Lennox-Gastaut SyndromeReduction from baseline in Major Motor Drop seizure frequencyMissed primary endpointNot reported

Table 4: Clinical Trial Efficacy Data for this compound

Experimental Protocols

The following are summaries of key experimental protocols used to elucidate the mechanism of action and efficacy of this compound.

In Vitro CH24H Enzyme Inhibition Assay
  • Objective: To determine the in vitro potency of this compound in inhibiting the catalytic activity of human CH24H.

  • Methodology:

    • Enzyme Preparation: Human CH24H enzyme is expressed in a suitable cell line (e.g., FreeStyle 293-F cells), and a cell lysate containing the enzyme is prepared.[6]

    • Incubation: Serially diluted this compound is pre-incubated with the CH24H enzyme in an assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, supplemented with 0.1% BSA) for approximately 15 minutes at room temperature.[6]

    • Reaction Initiation: The enzymatic reaction is initiated by adding a radiolabeled substrate, such as [14C]Cholesterol, at a final concentration of 15 µM, along with a cofactor (e.g., 2 mM β-NADPH).[6]

    • Reaction Termination: After incubation for a defined period (e.g., 5 hours at 37°C), the reaction is stopped by adding a solvent mixture like chloroform:methanol.[6]

    • Analysis: The conversion of the substrate to its product is measured using techniques like thin-layer chromatography (TLC) to determine the inhibitory activity of this compound.[6]

    • Data Analysis: IC50 values are calculated from the concentration-response curves.

In Vivo Measurement of Brain 24S-Hydroxycholesterol (24HC)
  • Objective: To measure the in vivo effect of this compound on the levels of its target biomarker, 24HC, in the brain of animal models.

  • Methodology:

    • Animal Dosing: Mice (e.g., C57BL/6N) are orally administered with this compound at various doses or a vehicle control.

    • Tissue Collection: At a specified time point post-dosing (e.g., 24 hours), the animals are euthanized, and brain tissue is collected.

    • Sample Preparation: The brain tissue is homogenized, and oxysterols are extracted using solid-phase or liquid-liquid extraction methods.

    • Quantification: The concentration of 24HC in the brain homogenate is measured using a sensitive analytical method such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[7][8][9]

    • Data Analysis: The percentage reduction in brain 24HC levels in this compound-treated animals is calculated relative to the vehicle-treated control group.

Preclinical Epilepsy Models
  • Objective: To evaluate the anticonvulsant efficacy of this compound in established animal models of epilepsy.

  • Scn1a+/- Mouse Model of Dravet Syndrome:

    • Animal Model: Scn1a+/- mice, which have a heterozygous deletion of the Scn1a gene, are used as they recapitulate key phenotypes of Dravet syndrome, including spontaneous and hyperthermia-induced seizures.[10]

    • Drug Administration: this compound is administered to the mice, often formulated in their chow for a specified period (e.g., 14 consecutive days).[11]

    • Seizure Monitoring: Seizure activity is monitored through video recording and, in some cases, video-electroencephalography (EEG) to assess seizure frequency, severity (e.g., using the Racine scale), and duration.[10]

    • Hyperthermia-Induced Seizure Testing: The temperature threshold for inducing seizures is determined by placing the mice in a chamber with gradually increasing temperature.[10]

    • Survival Monitoring: The impact of this compound on premature death (SUDEP) is assessed by monitoring the survival rate of the mice over the study period.[10]

  • Amygdala Kindling Model:

    • Surgical Implantation: Rats or mice are surgically implanted with an electrode in the basolateral amygdala for stimulation and recording.[12][13]

    • Kindling Procedure: A series of brief, low-intensity electrical stimulations are delivered to the amygdala daily or on a rapid schedule.[12][13] This repeated stimulation leads to a progressive intensification of seizure activity, starting with focal seizures and progressing to generalized tonic-clonic seizures.

    • Drug Administration: this compound or a vehicle is administered to the animals before the kindling stimulations.

    • Seizure Assessment: The progression of kindling is assessed by scoring the behavioral seizures (e.g., using the Racine scale) and measuring the duration of the afterdischarge on the EEG.[13] The effect of this compound on delaying the acquisition of the fully kindled state is evaluated.

Experimental_Workflow_Scn1a_Model cluster_protocol Scn1a+/- Mouse Model Protocol start Start animal_model Select Scn1a+/- Mice start->animal_model drug_admin Administer this compound (in chow) animal_model->drug_admin seizure_monitoring Video-EEG Monitoring (14 days) drug_admin->seizure_monitoring hyperthermia_test Hyperthermia-induced Seizure Test seizure_monitoring->hyperthermia_test survival_monitoring Monitor Survival (until ~P40) hyperthermia_test->survival_monitoring data_analysis Analyze Seizure Frequency, Severity, and Survival Rate survival_monitoring->data_analysis end End data_analysis->end

Workflow for evaluating this compound in the Scn1a+/- mouse model.

Conclusion

This compound represents a novel therapeutic approach for the treatment of epilepsy, with a distinct mechanism of action centered on the inhibition of the brain-specific enzyme CH24H. By reducing the levels of 24HC, this compound mitigates neuronal hyperexcitability through a combination of effects on NMDA receptor signaling, glutamate homeostasis, and neuroinflammation. The preclinical and clinical data gathered to date support this mechanism and demonstrate the potential of this compound as a valuable treatment option for patients with difficult-to-treat epileptic encephalopathies. Further research will continue to elucidate the full therapeutic potential of this innovative compound.

References

The Role of Cholesterol 24-Hydroxylase (CH24H) in Epilepsy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. While current anti-seizure medications (ASMs) are effective for many, a significant portion of patients remain refractory to treatment, highlighting the urgent need for novel therapeutic strategies targeting distinct molecular pathways. Emerging evidence has identified Cholesterol 24-hydroxylase (CH24H), a brain-specific enzyme, as a promising pharmacological target for both anti-ictogenic and disease-modifying effects in epilepsy. This technical guide provides an in-depth overview of the core biology of CH24H, its role in the pathophysiology of epilepsy, and the therapeutic potential of its inhibition, supported by preclinical and clinical data. Methodologies for key experiments are detailed, and signaling pathways are visually represented to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to Cholesterol 24-Hydroxylase (CH24H)

Cholesterol 24-hydroxylase, also known as Cytochrome P450 46A1 (CYP46A1), is a monooxygenase predominantly expressed in the neurons of the central nervous system (CNS).[1][2] Its primary function is to catalyze the conversion of cholesterol into 24S-hydroxycholesterol (24S-OHC).[3][4] This enzymatic reaction is the main pathway for cholesterol elimination from the brain, as the blood-brain barrier is impermeable to cholesterol itself.[4][5] The product, 24S-OHC, can cross the blood-brain barrier and is transported to the liver for further metabolism and excretion.[4]

Beyond its role in cholesterol homeostasis, 24S-OHC is a biologically active molecule that modulates various neuronal functions.[3] Notably, it acts as a positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors, a key subtype of glutamate receptors involved in excitatory neurotransmission.[6][7] Dysregulation of CH24H activity and subsequent alterations in 24S-OHC levels have been implicated in several neurological disorders, including epilepsy.[5]

The Role of CH24H in the Pathophysiology of Epilepsy

The involvement of CH24H in epilepsy is primarily linked to its product, 24S-OHC, and the subsequent modulation of glutamatergic signaling, which plays a central role in seizure generation and propagation.

Modulation of Neuronal Excitability

The pro-convulsant effects of the CH24H pathway are mediated through several interconnected mechanisms:

  • Positive Allosteric Modulation of NMDA Receptors: 24S-OHC potentiates the function of NMDA receptors, leading to an increase in calcium influx and enhanced excitatory postsynaptic currents.[5][6][8] This over-activation of NMDA receptors contributes to neuronal hyperexcitability, a hallmark of epilepsy.[6][9]

  • Increased Glutamate Release: Elevated levels of 24S-OHC can stimulate the release of glutamate from presynaptic terminals, further amplifying excitatory signaling in the synaptic cleft.[5] This effect may be mediated by tumor necrosis factor-alpha (TNF-α) dependent pathways.[5][7]

  • Impaired Glutamate Reuptake: Increased cholesterol metabolism resulting from CH24H activity can lead to the dysfunction of excitatory amino acid transporter 2 (EAAT2), a glial transporter responsible for clearing glutamate from the synapse.[5][7] Impaired glutamate reuptake results in its accumulation in the extracellular space, leading to excitotoxicity and increased seizure susceptibility.[7]

This cascade of events creates a vicious cycle where excessive neuronal activity can upregulate CH24H, leading to more 24S-OHC production and further enhancement of glutamatergic transmission, thus lowering the seizure threshold.[9]

Neuroinflammation

Recent studies suggest a link between CH24H, 24S-OHC, and neuroinflammation, a process increasingly recognized for its contribution to epileptogenesis. 24S-OHC has been shown to induce the expression of inflammatory genes in neural cells.[10] Furthermore, preclinical studies with the CH24H inhibitor soticlestat have demonstrated a correlation between the reduction in 24S-OHC levels and a decrease in the pro-inflammatory cytokine TNF-α in the hippocampus.[7] This suggests that inhibiting CH24H may have anti-inflammatory effects that contribute to its anti-seizure and disease-modifying properties.

CH24H as a Therapeutic Target: Preclinical and Clinical Evidence

The central role of the CH24H/24S-OHC pathway in promoting neuronal hyperexcitability makes it an attractive target for novel anti-seizure therapies. Inhibition of CH24H is expected to reduce brain levels of 24S-OHC, thereby dampening excessive glutamatergic signaling.[6][11]

This compound (TAK-935/OV935) is a potent, selective, and brain-penetrant inhibitor of CH24H that has been investigated in multiple preclinical models of epilepsy and is currently in clinical development.[3][9][12]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the quantitative data from key studies investigating the efficacy of CH24H inhibition in various epilepsy models.

Table 1: Efficacy of this compound (TAK-935/OV935) in Preclinical Epilepsy Models
Epilepsy Model Species Treatment Key Finding Citation
Pentylenetetrazole (PTZ) KindlingMouseThis compound (30 mg/kg, p.o., q.d.)Delayed onset of seizure development.[6]
Pentylenetetrazole (PTZ) KindlingMouseThis compound (0.03 to 10 mg/kg via osmotic pumps)An approximate 50% reduction of brain 24S-OHC levels produced therapeutic effects on seizure development.[6][11]
Acute PTZ ConvulsionMouseThis compoundNo notable effects on acute convulsions, even when 24S-OHC was lowered by ~90%.[6][11]
Acquired Epilepsy (post-status epilepticus)MouseThis compoundDelayed the onset of epilepsy and decreased the number of ensuing seizures by about 3-fold.[3][9][13]
Acquired Epilepsy (post-status epilepticus)MouseThis compound6.5 weeks after drug washout, seizure number was reduced by about 4-fold and duration by 2-fold.[9][13]
Dravet Syndrome Model (Scn1a+/- mice)MouseThis compoundImproved Dravet-like phenotypes.[9]
Frings Audiogenic Seizure ModelMouseThis compoundEffective in this genetic model of audiogenic seizures.[12][14]
Maximal Electroshock (MES) SeizuresRodentThis compoundIneffective.[12][14]
6-Hz Psychomotor SeizuresRodentThis compoundIneffective.[12][14]
Table 2: Clinical Trial Data for this compound in Developmental and Epileptic Encephalopathies (DEEs)
Study Phase Patient Population Treatment Primary Endpoint Result Citation
Phase 2 (ELEKTRA)Dravet Syndrome (age 2-17)This compoundStatistically significant reduction in seizures from baseline compared with placebo (P = .0007).[1]
Phase 2 (ELEKTRA)Lennox-Gastaut Syndrome (age 2-17)This compoundNumeric, but not statistically significant, reduction in seizures.[1]
Phase 2 (Dravet Syndrome Cohort)Dravet SyndromeThis compound33.8% median reduction in convulsive seizures compared with a 7.0% median increase in the placebo group.[1]
Phase 2 (Full Cohort)Dravet and Lennox-Gastaut SyndromesThis compound27.8% median reduction from baseline in convulsive and drop seizure frequency during the 12-week maintenance period compared with a 3.1% median increase in the placebo group.[1]

Signaling Pathways and Experimental Workflows

CH24H Signaling Pathway in Epilepsy

The following diagram illustrates the central role of CH24H in modulating glutamatergic signaling and contributing to neuronal hyperexcitability in epilepsy.

CH24H_Epilepsy_Pathway cluster_neuron Neuron cluster_synapse Synapse cluster_therapy Therapeutic Intervention cholesterol Cholesterol ch24h CH24H (CYP46A1) cholesterol->ch24h Metabolizes ohc24s 24S-Hydroxycholesterol (24S-OHC) ch24h->ohc24s Produces glutamate_release Increased Glutamate Release ohc24s->glutamate_release nmda NMDA Receptor ohc24s->nmda Positive Allosteric Modulation eaat2 Impaired EAAT2 (Glutamate Reuptake) ohc24s->eaat2 glutamate_release->nmda Activates hyperexcitability Neuronal Hyperexcitability nmda->hyperexcitability Leads to seizures Seizures hyperexcitability->seizures Contributes to eaat2->nmda Increases Synaptic Glutamate This compound This compound (CH24H Inhibitor) This compound->ch24h Inhibits

Caption: The CH24H signaling cascade in epilepsy.

Experimental Workflow for Preclinical Evaluation of a CH24H Inhibitor

This diagram outlines a typical experimental workflow for assessing the anti-seizure potential of a novel CH24H inhibitor in a preclinical setting.

Preclinical_Workflow cluster_setup Model & Treatment cluster_assessment Efficacy & PD Assessment cluster_analysis Data Analysis & Outcome animal_model Select Epilepsy Animal Model (e.g., PTZ Kindling, Post-SE) treatment_groups Establish Treatment Groups (Vehicle vs. CH24H Inhibitor) animal_model->treatment_groups dosing Administer Treatment (e.g., p.o., i.p., osmotic pump) treatment_groups->dosing seizure_monitoring Monitor Seizure Activity (Behavioral Scoring, vEEG) dosing->seizure_monitoring pd_markers Measure Pharmacodynamic Markers (Brain/Plasma 24S-OHC levels) dosing->pd_markers data_analysis Statistical Analysis of Seizure Frequency, Duration, and Severity seizure_monitoring->data_analysis correlation Correlate Seizure Reduction with 24S-OHC Lowering pd_markers->correlation outcome Determine Therapeutic Efficacy data_analysis->outcome correlation->outcome

Caption: Preclinical evaluation workflow for a CH24H inhibitor.

Detailed Experimental Protocols

Pentylenetetrazole (PTZ) Kindling Model

This model is used to assess the effect of a compound on the development of seizures (epileptogenesis).[6][11][15][16]

  • Animals: Male C57BL/6J mice are commonly used.

  • Procedure:

    • A sub-convulsive dose of PTZ (e.g., 42.5 mg/kg) is administered intraperitoneally (i.p.) to the mice, typically twice a week.[6][11]

    • The investigational compound (e.g., this compound at 30 mg/kg, per os) or vehicle is administered once daily for the duration of the study (e.g., 4 weeks).[6][11] On testing days, the compound is given 1 hour before the PTZ injection.[11]

    • Seizure activity is observed and scored for a set period (e.g., 30 minutes) after PTZ administration using a standardized scale (e.g., Racine scale).

    • Kindling is considered complete when an animal exhibits a certain number of consecutive generalized tonic-clonic seizures (e.g., Racine stage 5).

  • Endpoint: The primary endpoint is the delay in the onset of kindling (i.e., the number of PTZ injections required to reach a fully kindled state) in the treated group compared to the vehicle group.

Measurement of 24S-Hydroxycholesterol (24S-OHC) Levels

This is a critical pharmacodynamic biomarker to confirm target engagement of a CH24H inhibitor.[12][17]

  • Sample Collection: Brain tissue and plasma are collected from the animals at the end of the treatment period.

  • Sample Preparation:

    • Brain tissue is homogenized in an appropriate buffer.

    • 24S-OHC is extracted from the brain homogenate and plasma using an organic solvent (e.g., acetonitrile solution).[17]

  • Quantification:

    • The extracted 24S-OHC is quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[17]

    • An internal standard is used for accurate quantification.

  • Data Analysis: The levels of 24S-OHC in the treated group are compared to the vehicle group to determine the percentage of reduction, which is then correlated with the observed anti-seizure effects.[12]

In Vivo Microdialysis for Extracellular Glutamate Measurement

This technique allows for the in vivo measurement of neurotransmitter levels in specific brain regions, providing insights into the neurochemical effects of a CH24H inhibitor.[18]

  • Animals: APP/PS1-Tg mice, which exhibit neuronal hyperexcitability, can be used.[18]

  • Procedure:

    • A microdialysis probe is stereotaxically implanted into the hippocampus of the anesthetized mouse.

    • After a recovery period, the probe is perfused with artificial cerebrospinal fluid (aCSF).

    • Dialysate samples are collected at regular intervals to establish a baseline level of extracellular glutamate.

    • A high-potassium (K+) solution is then perfused through the probe to evoke glutamate release.

    • The investigational compound (e.g., this compound 10 mg/kg, p.o., q.d. for 2 weeks) or vehicle is administered prior to the experiment.[18]

  • Analysis: The concentration of glutamate in the dialysate samples is measured by HPLC.

  • Endpoint: The primary endpoint is the reduction in K+-evoked glutamate release in the treated group compared to the vehicle group.[18]

Future Directions and Conclusion

The growing body of evidence strongly supports the role of CH24H in the pathophysiology of epilepsy, primarily through the actions of its metabolite, 24S-OHC, on glutamatergic neurotransmission and neuroinflammation. The development of this compound and its promising results in both preclinical and clinical studies have validated CH24H as a viable and novel therapeutic target.

Future research should continue to explore the full spectrum of mechanisms through which CH24H inhibition exerts its anti-seizure and potential disease-modifying effects. This includes a deeper investigation into its impact on neuroinflammation, synaptic plasticity, and neuronal network function. Furthermore, identifying patient populations who are most likely to benefit from this therapeutic approach will be crucial for its successful clinical translation.

References

An In-depth Technical Guide on the Core Mechanism of Soticlestat: Modulation of 24S-hydroxycholesterol (24HC) Levels in the Brain

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide details the mechanism of action of soticlestat, focusing on its targeted effect on 24S-hydroxycholesterol (24HC) levels in the brain. It provides a comprehensive overview of the quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key pathways and workflows.

This compound (TAK-935/OV935) is a first-in-class, potent, and selective inhibitor of the enzyme cholesterol 24-hydroxylase (CH24H), also known as cytochrome P450 46A1 (CYP46A1).[1][2] This brain-specific enzyme is the primary catalyst for the conversion of cholesterol into 24S-hydroxycholesterol (24HC), a key metabolite in brain cholesterol homeostasis.[3][4] By inhibiting CH24H, this compound effectively reduces the levels of 24HC in the brain, which has been shown to modulate glutamatergic signaling and reduce neuronal hyperexcitability, offering a novel therapeutic approach for certain neurological disorders, particularly developmental and epileptic encephalopathies (DEEs) like Dravet syndrome and Lennox-Gastaut syndrome.[1][4][5]

Mechanism of Action: Targeting the CH24H/24HC Pathway

The central mechanism of this compound involves the direct inhibition of CH24H.[2] 24HC, the product of this enzyme, is a positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors, which are critical for excitatory neurotransmission.[5][6] Elevated levels of 24HC can lead to increased glutamate signaling and neuroexcitotoxicity, which are implicated in the pathophysiology of epilepsy.[4][7] this compound, by lowering 24HC levels, is thought to dampen this excessive glutamatergic activity, thereby reducing seizure susceptibility.[5][7]

Furthermore, preclinical studies suggest that this compound's mechanism may also involve the preservation of cholesterol-rich lipid rafts in the plasma membrane of astrocytes.[5] This is thought to be important for the function of the excitatory amino acid transporter 2 (EAAT2), which is responsible for clearing glutamate from the synaptic cleft.[5] A reduction in 24HC levels has also been correlated with a decrease in the pro-inflammatory cytokine TNF-α in the hippocampus of mice, suggesting an additional anti-inflammatory and neuroprotective role.[5][6]

Quantitative Data on this compound's Effect on 24HC Levels

The following tables summarize the key quantitative data from in vitro, preclinical, and clinical studies, demonstrating the potent and consistent effect of this compound on 24HC levels.

Table 1: In Vitro and Preclinical Efficacy of this compound

ParameterValueSpecies/ModelSource
IC₅₀ for human CH24H 4.5 nMIn vitro enzyme assay[2][8]
IC₅₀ for human CH24H 7.4 nMIn vitro enzyme assay[9]
Brain 24HC Reduction (Single Oral Dose) 25% reduction at 3 mg/kgWild-type mice[8]
33% reduction at 10 mg/kgWild-type mice[8]
Brain 24HC Reduction (Repetitive Oral Dose) ~50% reduction at 10 mg/kg (once daily for 3 days)APP/PS1-Tg mice[10]
55% reduction at 30 mg/kg (once daily)PTZ-kindled mice[11]
92% reduction at 10 mg/kgPTZ-kindled mice[11]
Brain 24HC Reduction (Subcutaneous Infusion) ~50% reduction at 1 mg/kgPTZ-kindled mice[11]
~90% reduction at 10 mg/kgPTZ-kindled mice[11]
CH24H Brain Occupancy 100% occupancy at 0.89 mg/kgNonhuman primates (PET study)[8]

Table 2: Clinical Efficacy of this compound on Plasma 24HC Levels in Humans

Study PhasePatient PopulationKey Finding on 24HC LevelsSource
Phase 1b/2a Adults with DEEsMean decrease of 81% from baseline to Day 85.[12]
Phase 1b/2a Adults with DEEsOverall mean percent change from baseline was -80.97%.[13]
Phase 2 (ELEKTRA) Children with Dravet Syndrome or Lennox-Gastaut SyndromePlasma 24HC levels decreased over the first 2 weeks and remained stable at reduced levels.[14]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature concerning the evaluation of this compound's effect on 24HC levels.

1. In Vitro CH24H Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on human CH24H.

  • Method: The catalytic activity of human cholesterol 24-hydroxylase (CH24H) is measured in a concentration-dependent manner in the presence of varying concentrations of this compound. The specific protocol would typically involve incubating recombinant human CH24H with its substrate (cholesterol) and a cofactor system (e.g., NADPH-cytochrome P450 reductase) in a suitable buffer. The formation of the product, 24S-hydroxycholesterol, is then quantified, often using liquid chromatography-mass spectrometry (LC-MS/MS). The IC₅₀ value is calculated by fitting the dose-response curve.[2][8]

2. Measurement of Brain 24S-hydroxycholesterol Levels in Mice

  • Objective: To quantify the in vivo effect of this compound on 24HC levels in the brain.

  • Protocol:

    • Animal Dosing: this compound is administered to mice (e.g., wild-type, APP/PS1-Tg, or kindled models) via the desired route (e.g., oral gavage [PO] or subcutaneous [SC] infusion) at various doses and for specified durations. A vehicle control group (e.g., 0.5% methyl cellulose) is included.[8][10]

    • Brain Tissue Collection: At a predetermined time point after the final dose, mice are euthanized, and brain tissue is rapidly collected and frozen.

    • Homogenization and Extraction: The brain tissue is homogenized in a suitable buffer. 24S-hydroxycholesterol is then extracted from the brain homogenate, for example, by mixing with an equal volume (w/v) of 98% ethanol.[10]

    • Quantification: The levels of 24S-hydroxycholesterol in the brain extracts are determined using high-performance liquid chromatography (HPLC) or LC-MS/MS for higher sensitivity and specificity.[10]

    • Data Analysis: The 24HC levels in the this compound-treated groups are compared to the vehicle-treated control group to calculate the percent reduction.

3. Measurement of Plasma 24S-hydroxycholesterol Levels in Clinical Trials

  • Objective: To assess the pharmacodynamic effect of this compound in humans by measuring a peripheral biomarker.

  • Protocol:

    • Sample Collection: Blood samples are collected from study participants at baseline and at various time points throughout the treatment period.

    • Plasma Separation: Plasma is separated from the whole blood by centrifugation.

    • Bioanalytical Method: Plasma concentrations of 24HC are measured using a validated bioanalytical method, typically LC-MS/MS, due to its high sensitivity and specificity.[14][15]

    • Data Analysis: The change in plasma 24HC levels from baseline is calculated for each participant and averaged across treatment groups to determine the mean percent reduction.

Visualizations: Signaling Pathways and Experimental Workflows

Diagram 1: this compound's Mechanism of Action

Soticlestat_Mechanism cluster_Neuron Neuron cluster_Synapse Synapse Cholesterol Cholesterol CH24H CH24H (CYP46A1) Cholesterol->CH24H 24HC 24S-Hydroxycholesterol (24HC) CH24H->24HC Converts This compound This compound This compound->CH24H Inhibits NMDAR NMDA Receptor 24HC->NMDAR Positive Allosteric Modulator Glutamate_Signaling Glutamatergic Signaling (Neuronal Excitation) NMDAR->Glutamate_Signaling Seizure_Susceptibility Reduced Seizure Susceptibility Glutamate_Signaling->Seizure_Susceptibility Leads to (when reduced)

Caption: this compound inhibits CH24H, reducing 24HC levels and subsequent NMDA receptor-mediated excitation.

Diagram 2: Preclinical Experimental Workflow for Assessing Brain 24HC Reduction

Preclinical_Workflow start Start: Select Animal Model (e.g., APP/PS1-Tg Mice) dosing Administer this compound (e.g., 10 mg/kg PO, QD for 3 days) and Vehicle Control start->dosing euthanasia Euthanize Animals and Collect Brain Tissue dosing->euthanasia homogenization Homogenize Brain Tissue and Extract 24HC euthanasia->homogenization quantification Quantify 24HC Levels (HPLC or LC-MS/MS) homogenization->quantification analysis Data Analysis: Compare this compound vs. Vehicle quantification->analysis end End: Determine Percent Reduction in Brain 24HC analysis->end

Caption: Workflow for evaluating this compound's effect on brain 24HC levels in a preclinical mouse model.

Diagram 3: Logical Relationship of this compound's Proposed Multi-modal Action

Soticlestat_MultiModal_Action cluster_effects Downstream Effects This compound This compound CH24H_Inhibition Inhibition of Cholesterol 24-Hydroxylase (CH24H) This compound->CH24H_Inhibition Reduction_24HC Reduction of Brain 24S-Hydroxycholesterol (24HC) CH24H_Inhibition->Reduction_24HC Glutamate_Uptake Preservation of Astrocyte Lipid Rafts & EAAT2 Function (Increased Glutamate Uptake) CH24H_Inhibition->Glutamate_Uptake Preserves Cholesterol in Membrane NMDA_Modulation Decreased NMDA Receptor Positive Modulation Reduction_24HC->NMDA_Modulation Neuroinflammation Reduced Neuroinflammation (Decreased TNF-α) Reduction_24HC->Neuroinflammation Reduced_Hyperexcitability Reduced Neuronal Hyperexcitability NMDA_Modulation->Reduced_Hyperexcitability Glutamate_Uptake->Reduced_Hyperexcitability Neuroinflammation->Reduced_Hyperexcitability

References

Beyond Seizure Control: A Technical Examination of Soticlestat's Neuroprotective Properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Soticlestat (TAK-935), a first-in-class inhibitor of the brain-specific enzyme cholesterol 24-hydroxylase (CH24H), is under investigation for the treatment of developmental and epileptic encephalopathies. While its efficacy in reducing seizure frequency is a primary focus, emerging preclinical evidence reveals significant neuroprotective properties that extend beyond its anticonvulsant activity. This technical guide delves into the molecular mechanisms and experimental evidence supporting the neuroprotective potential of this compound, focusing on its roles in mitigating glutamatergic hyperexcitability, suppressing neuroinflammation, and preserving neuronal integrity. This document is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's broader therapeutic potential.

Introduction

This compound is a potent and selective inhibitor of cholesterol 24-hydroxylase (CH24H), an enzyme primarily expressed in the brain responsible for converting cholesterol into 24S-hydroxycholesterol (24HC).[1] This conversion is the main pathway for cholesterol elimination from the brain.[2] The accumulation of 24HC has been implicated in neuronal hyperexcitability and neuroinflammation, contributing to the pathophysiology of various neurological disorders, including epilepsy.[3][4] By inhibiting CH24H, this compound reduces the levels of 24HC, thereby modulating downstream pathological processes.[1] While the anti-seizure effects of this compound have been the subject of extensive clinical investigation, this guide focuses on the compelling preclinical data that highlight its neuroprotective capabilities, offering a potential paradigm shift in the management of epilepsy and other neurodegenerative conditions.

Core Neuroprotective Mechanisms of this compound

This compound's neuroprotective effects are multifaceted, stemming from its primary mechanism of action and subsequent downstream consequences. The core mechanisms include the reduction of glutamatergic hyperexcitability, suppression of neuroinflammation, and preservation of glutamate homeostasis.

Attenuation of Glutamatergic Hyperexcitability

Glutamatergic excitotoxicity is a well-established contributor to neuronal damage in epilepsy and other neurological disorders. This compound mitigates this through the following mechanisms:

  • Modulation of NMDA Receptor Activity: 24HC is a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.[3][5] By reducing 24HC levels, this compound decreases the potentiation of NMDA receptor activity, thereby reducing excessive neuronal excitation and preventing excitotoxic cell death.[6]

  • Preservation of Glutamate Uptake: this compound may preserve the function of excitatory amino acid transporter 2 (EAAT2), which is responsible for clearing the majority of synaptic glutamate.[7] It is hypothesized that by inhibiting the conversion of cholesterol to 24HC within astrocytic lipid rafts, this compound maintains the integrity of these microdomains, which are crucial for EAAT2 function.[7] This enhanced glutamate clearance from the synapse further reduces neuronal hyperexcitability.

Suppression of Neuroinflammation

Neuroinflammation is both a cause and a consequence of seizures and contributes to neuronal injury. This compound exhibits anti-inflammatory properties through:

  • Reduction of Pro-inflammatory Cytokines: Preclinical studies have demonstrated a significant correlation between the reduction in 24HC levels and a decrease in the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) in the hippocampus.[3] TNF-α is known to enhance glutamate release and decrease its reuptake, contributing to a vicious cycle of hyperexcitability and inflammation.[3] By lowering 24HC, this compound is thought to disrupt a positive feedback loop involving CH24H, 24HC, and TNF-α, thereby mitigating neuroinflammation.[7]

Quantitative Data from Preclinical and Clinical Studies

The neuroprotective and disease-modifying potential of this compound is supported by quantitative data from various experimental models and clinical trials.

Table 1: Summary of this compound's Effects in Preclinical Neuroprotection and Disease Modification Models
Model Key Findings Quantitative Data Reference
Dravet Syndrome Mouse Model (Scn1a+/-) Protection against hyperthermia-induced seizures and prevention of premature death (SUDEP).This compound-treated mice had a significantly higher temperature threshold for seizure induction (42.9 ± 0.1°C vs. 42.0 ± 0.4°C for controls). Survival rate was 95% in the this compound group compared to 55% in the vehicle-treated group.[8][9]
Kainic Acid-Induced Seizure Model Delayed onset of epilepsy and reduced number of subsequent seizures. Neuroprotection of hippocampal neurons.A 3-fold decrease in the number of seizures during this compound treatment. A 4-fold reduction in seizure number and a 2-fold reduction in seizure duration 6.5 weeks after treatment cessation.[10][11]
PS19 Tauopathy Mouse Model Amelioration of neurodegeneration markers.Significant correlation between the reduction of brain 24S-hydroxycholesterol and the pro-inflammatory cytokine TNF-α.[12]
APP/PS1-Tg Alzheimer's Disease Model Suppression of potassium-evoked extracellular glutamate elevations in the hippocampus and protection against premature death.This compound treatment led to a 93% survival rate at a dose that reduced brain 24HC by approximately 50%.[13]
Table 2: Key Efficacy Endpoints from this compound Clinical Trials
Trial Syndrome Primary Endpoint Key Secondary/Exploratory Endpoints Reference
ELEKTRA (Phase 2) Dravet Syndrome (DS) & Lennox-Gastaut Syndrome (LGS)Reduction in seizure frequencyStatistically significant reduction in convulsive seizure frequency in the DS cohort.[14]
SKYLINE (Phase 3) Dravet Syndrome (DS)Narrowly missed primary endpoint of reduction in convulsive seizure frequency (p=0.06).Clinically meaningful and nominally significant effects in responder rate, caregiver and clinician global impression of improvement, and seizure intensity and duration.[15]
SKYWAY (Phase 3) Lennox-Gastaut Syndrome (LGS)Missed primary endpoint of reduction in Major Motor Drop seizures.No meaningful difference observed for most key secondary endpoints.[15]

Experimental Protocols

Detailed methodologies for key preclinical experiments are summarized below.

Dravet Syndrome Mouse Model (Scn1a+/-)
  • Objective: To evaluate the effect of this compound on seizure susceptibility and survival in a genetic mouse model of Dravet syndrome.

  • Methodology:

    • Animals: Heterozygous Scn1a+/- mice, which recapitulate key phenotypes of Dravet syndrome, were used.[16]

    • Drug Administration: this compound was formulated in the chow at a concentration of 0.02% and provided ad libitum.[8]

    • Hyperthermia-Induced Seizure Threshold: Mice were placed in a chamber with gradually increasing temperature, and the core body temperature at the onset of a generalized tonic-clonic seizure was recorded.[9]

    • Spontaneous Seizure Monitoring: Continuous video-EEG monitoring was performed to quantify the frequency and severity of spontaneous seizures.[16]

    • Survival Analysis: The lifespan of this compound-treated and vehicle-treated mice was monitored to assess the impact on premature death (SUDEP).[9]

Kainic Acid-Induced Epilepsy Model
  • Objective: To assess the disease-modifying and neuroprotective effects of this compound in a model of acquired epilepsy.

  • Methodology:

    • Model Induction: Status epilepticus was induced in mice by intraperitoneal injections of kainic acid (initial dose of 7.5 mg/kg, followed by 2.5 mg/kg every 30 minutes until convulsive seizures were observed).[17]

    • Drug Administration: this compound was administered during the early disease phase following status epilepticus.[10]

    • Seizure Monitoring: Long-term video-EEG monitoring was used to track the onset and frequency of spontaneous recurrent seizures.[11]

    • Histological Analysis: Post-mortem brain tissue was analyzed to assess neuronal survival in the hippocampus, particularly in the CA1 and hilar regions.[11]

PS19 Tauopathy Mouse Model
  • Objective: To investigate the effects of this compound on neurodegeneration and neuroinflammation in a model of tauopathy.

  • Methodology:

    • Animals: PS19 mice, which express a mutant human tau protein (P301S) and develop progressive tau pathology, were used.[18][19]

    • Drug Administration: this compound was administered to the mice at a dose intended to reduce brain 24S-hydroxycholesterol by approximately 50%.[12]

    • Biochemical Analysis: Brain tissue was analyzed for levels of 24S-hydroxycholesterol and the pro-inflammatory cytokine TNF-α to assess the correlation between CH24H inhibition and neuroinflammation.[12]

    • Neuropathological Assessment: Brain sections were examined for markers of neurodegeneration.[12]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key molecular pathways and experimental designs related to this compound's neuroprotective properties.

Cholesterol_Metabolism_Pathway Cholesterol Cholesterol CH24H Cholesterol 24-Hydroxylase (CH24H) Cholesterol->CH24H 24HC 24S-Hydroxycholesterol (24HC) CH24H->24HC This compound This compound This compound->CH24H Inhibits Brain_Exit Exit from Brain 24HC->Brain_Exit

Cholesterol Metabolism Pathway in the Brain.

NMDA_Receptor_Modulation cluster_neuron Postsynaptic Neuron NMDA_R NMDA Receptor Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Activates Excitotoxicity Neuronal Hyperexcitability / Excitotoxicity Ca_Influx->Excitotoxicity 24HC 24S-Hydroxycholesterol (24HC) 24HC->NMDA_R Positive Allosteric Modulator This compound This compound CH24H CH24H This compound->CH24H Inhibits CH24H->24HC Produces

Modulation of NMDA Receptor by 24HC.

Neuroinflammation_Feedback_Loop CH24H CH24H 24HC 24S-Hydroxycholesterol (24HC) CH24H->24HC TNF_alpha TNF-α 24HC->TNF_alpha Induces TNF_alpha->CH24H Positive Feedback Neuroinflammation Neuroinflammation TNF_alpha->Neuroinflammation Glutamate_Release ↑ Glutamate Release ↓ Glutamate Reuptake TNF_alpha->Glutamate_Release This compound This compound This compound->CH24H Inhibits

This compound's Impact on the Neuroinflammatory Loop.

Preclinical_Experimental_Workflow cluster_model Disease Model Induction cluster_treatment Treatment Phase cluster_assessment Outcome Assessment Model Animal Model (e.g., Scn1a+/-, Kainic Acid, PS19) Treatment_Group This compound Administration Model->Treatment_Group Control_Group Vehicle/Control Model->Control_Group Behavioral Behavioral & Seizure Monitoring (Video-EEG, Hyperthermia Threshold) Treatment_Group->Behavioral Biochemical Biochemical Analysis (24HC, Cytokines) Treatment_Group->Biochemical Histological Histological Analysis (Neuronal Survival) Treatment_Group->Histological Control_Group->Behavioral Control_Group->Biochemical Control_Group->Histological

General Preclinical Experimental Workflow.

Conclusion

The evidence presented in this technical guide strongly suggests that this compound's therapeutic potential extends beyond its well-documented anti-seizure effects. By targeting the CH24H enzyme, this compound not only reduces neuronal hyperexcitability but also actively engages in neuroprotective mechanisms, including the suppression of neuroinflammation and the preservation of neuronal integrity. These findings, supported by a growing body of preclinical data, position this compound as a promising disease-modifying therapy for developmental and epileptic encephalopathies and potentially other neurological disorders characterized by excitotoxicity and neuroinflammation. Further research is warranted to fully elucidate the clinical implications of these neuroprotective properties in human patients. This guide provides a foundational understanding for scientists and clinicians involved in the ongoing development and evaluation of this novel therapeutic agent.

References

The Role of Soticlestat in Central Nervous System Cholesterol Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Soticlestat (TAK-935/OV935) is a first-in-class, potent, and selective inhibitor of the brain-specific enzyme cholesterol 24-hydroxylase (CH24H), also known as CYP46A1.[1][2][3] This enzyme plays a pivotal role in cholesterol homeostasis within the central nervous system (CNS) by catalyzing the conversion of cholesterol to 24S-hydroxycholesterol (24HC).[1][4] Elevated levels of 24HC have been implicated in neuronal hyperexcitability, a key factor in the pathophysiology of certain epileptic encephalopathies.[5][6] This technical guide provides an in-depth examination of the mechanism of action of this compound, focusing on its role in CNS cholesterol metabolism and the downstream effects on glutamatergic neurotransmission and neuroinflammation. The guide includes a compilation of quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: Cholesterol Homeostasis in the CNS and the Role of CH24H

The brain, despite representing only 2% of the body's mass, contains approximately 20% of the body's total cholesterol.[7] Due to the blood-brain barrier, the CNS maintains its own distinct cholesterol pool, with de novo synthesis being the primary source. The elimination of cholesterol from the brain is a critical process for maintaining homeostasis, and the primary pathway for this is the conversion of cholesterol to the more soluble metabolite, 24S-hydroxycholesterol (24HC), a reaction catalyzed by CH24H.[7][8] 24HC can then cross the blood-brain barrier and enter systemic circulation for eventual excretion.[9]

Dysregulation of brain cholesterol metabolism has been linked to various neurological disorders.[8] CH24H, being the rate-limiting enzyme in the major cholesterol elimination pathway in the brain, represents a key therapeutic target.[4][9]

This compound: Mechanism of Action

This compound is a highly selective inhibitor of CH24H.[1][2] By binding to and inhibiting the activity of this enzyme, this compound effectively reduces the conversion of cholesterol to 24HC within the CNS.[1][10] This leads to a dose-dependent decrease in the levels of 24HC in both the brain and plasma.[9][11] The reduction of 24HC is the primary pharmacological effect of this compound and is believed to be the foundation of its therapeutic potential in conditions characterized by neuronal hyperexcitability.[6][12]

Downstream Effects of CH24H Inhibition

The reduction in 24HC levels by this compound is proposed to exert its effects through several interconnected mechanisms:

  • Modulation of NMDA Receptor Activity: 24HC is a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.[5][6][13] By lowering 24HC levels, this compound is thought to reduce the potentiation of NMDA receptor activity, thereby dampening excessive glutamatergic signaling and decreasing neuronal hyperexcitability.[6]

  • Preservation of Astrocyte Lipid Rafts and Enhanced Glutamate Uptake: Increased CH24H activity has been associated with the disruption of cholesterol-rich lipid rafts in the plasma membranes of astrocytes.[9] These lipid rafts are important for the proper function of excitatory amino acid transporter 2 (EAAT2), the primary transporter responsible for clearing glutamate from the synaptic cleft.[5][6] By inhibiting CH24H, this compound may help preserve these lipid rafts, leading to enhanced EAAT2 function and more efficient glutamate reuptake by astrocytes.[5][6] This further contributes to the reduction of extracellular glutamate and neuronal hyperexcitability.

  • Reduction of Neuroinflammation: There is evidence suggesting a link between elevated 24HC levels and increased production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α).[5][6] Preclinical studies have shown a significant correlation between this compound-induced reductions in 24HC and TNF-α levels in the hippocampus.[6] This suggests that this compound may also exert its therapeutic effects by mitigating neuroinflammatory processes.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data from preclinical and clinical studies, demonstrating the dose-dependent effects of this compound on 24HC levels.

Table 1: Preclinical Data - this compound's Effect on Brain 24S-Hydroxycholesterol (24HC) Levels in Mice

Dose of this compound (mg/kg)Route of AdministrationDuration of TreatmentPercent Reduction in Brain 24HC (approximate)Reference
1Oral3 daysNot specified[9]
3OralSingle dose25%[11]
10Oral3 days50%[12]
10OralSingle dose33%[11]
10Subcutaneous infusion2 weeks90%[14]
30OralNot specified26%[15]
0.02% in chowOralSubchronic50%[4]

Table 2: Clinical Data - this compound's Effect on Plasma 24S-Hydroxycholesterol (24HC) Levels in Healthy Volunteers and Patients

Dose of this compoundPatient PopulationDuration of TreatmentPercent Reduction in Plasma 24HC (approximate)Reference
100 mg once dailyHealthy Volunteers14 days46.8%[5]
200 mg once dailyHealthy Volunteers14 daysNot specified[5]
300 mg once dailyHealthy Volunteers14 daysNot specified[5]
400 mg once dailyHealthy Volunteers14 days62.7%[5]
Up to 300 mg twice dailyAdults with DEEs55 days (open-label)81.0%[5]
Titrated DosingPediatric patients with DS or LGS20 weeksSignificant reduction compared to placebo[10]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound's role in CNS cholesterol metabolism.

Measurement of 24S-Hydroxycholesterol (24HC) in Brain Tissue and Plasma by LC-MS/MS

Objective: To quantify the concentration of 24HC in biological samples.

Materials:

  • Brain tissue or plasma samples

  • Internal standard (e.g., 24S-hydroxycholesterol-d7)

  • Chloroform, Methanol, Water (HPLC grade)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Sample Preparation:

    • For brain tissue, homogenize a known weight of tissue in a suitable buffer.

    • For plasma, use a defined volume.

  • Lipid Extraction (Folch Method):

    • To the homogenized tissue or plasma, add a 20-fold volume of chloroform:methanol (2:1, v/v).

    • Vortex thoroughly to create a single-phase solution.

    • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

    • Centrifuge to separate the layers. The lower chloroform phase contains the lipids.

  • Internal Standard Spiking: Add a known amount of the internal standard to the lipid extract.

  • Derivatization (Optional but common): To improve ionization efficiency, the hydroxyl group of 24HC can be derivatized.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation.

    • Employ a gradient elution with mobile phases such as water with formic acid and acetonitrile/methanol.

    • Set the mass spectrometer to monitor specific precursor-to-product ion transitions for both 24HC and the internal standard in multiple reaction monitoring (MRM) mode.

  • Quantification: Calculate the concentration of 24HC in the original sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

In Vivo Microdialysis for Measurement of Extracellular Glutamate

Objective: To measure the concentration of glutamate in the extracellular space of a specific brain region in a living animal.

Materials:

  • Microdialysis probe

  • Stereotaxic apparatus

  • Syringe pump

  • Artificial cerebrospinal fluid (aCSF)

  • HPLC system with fluorescence or electrochemical detection

Procedure:

  • Probe Implantation:

    • Anesthetize the animal (e.g., rat or mouse).

    • Secure the animal in a stereotaxic frame.

    • Surgically implant the microdialysis probe into the target brain region (e.g., hippocampus).

  • Perfusion:

    • Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

  • Dialysate Collection:

    • Allow the system to equilibrate.

    • Collect dialysate samples at regular intervals into collection vials.

  • Sample Analysis:

    • Analyze the collected dialysate samples for glutamate concentration using an HPLC system. Pre-column derivatization with a fluorescent tag is often required for sensitive detection.

  • Data Analysis: Calculate the extracellular glutamate concentration based on the in vitro recovery rate of the probe and the concentration measured in the dialysate.

CH24H Enzyme Activity Assay

Objective: To measure the enzymatic activity of CH24H.

Materials:

  • Source of CH24H enzyme (e.g., microsomes from cells overexpressing the enzyme)

  • [14C]-Cholesterol (substrate)

  • NADPH (cofactor)

  • Assay buffer

  • Thin-layer chromatography (TLC) plate

  • Scintillation counter

Procedure:

  • Reaction Setup:

    • In a reaction tube, combine the CH24H enzyme source, assay buffer, and NADPH.

    • Pre-incubate with this compound or vehicle control.

  • Initiate Reaction: Add [14C]-Cholesterol to start the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Stop Reaction: Terminate the reaction by adding a solvent mixture (e.g., chloroform:methanol).

  • Lipid Extraction: Extract the lipids as described in section 4.1.

  • TLC Separation:

    • Spot the lipid extract onto a TLC plate.

    • Develop the plate in a suitable solvent system to separate cholesterol from 24HC.

  • Quantification:

    • Visualize the radioactive spots using autoradiography or a phosphorimager.

    • Scrape the spots corresponding to cholesterol and 24HC and quantify the radioactivity using a scintillation counter.

  • Calculate Activity: Determine the enzyme activity by calculating the percentage of [14C]-Cholesterol converted to [14C]-24HC.

Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Activity

Objective: To measure NMDA receptor-mediated currents in neurons.

Materials:

  • Cultured neurons or acute brain slices

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Glass micropipettes

  • Artificial cerebrospinal fluid (aCSF) containing NMDA and glycine

  • Intracellular solution

Procedure:

  • Preparation:

    • Prepare cultured neurons or acute brain slices.

    • Place the preparation in a recording chamber on the microscope stage and perfuse with aCSF.

  • Patching:

    • Pull a glass micropipette and fill it with intracellular solution.

    • Under visual guidance, approach a neuron with the micropipette and form a high-resistance seal (gigaohm seal) with the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

  • Recording:

    • Voltage-clamp the neuron at a holding potential that allows for the measurement of NMDA receptor currents (e.g., -60 mV in the presence of a magnesium-free external solution or a more depolarized potential).

    • Apply NMDA and its co-agonist glycine to the neuron via the perfusion system to evoke a current.

  • Drug Application:

    • After establishing a stable baseline of NMDA-evoked currents, apply 24HC or this compound to the perfusion solution and observe the effect on the current amplitude and kinetics.

  • Data Analysis: Analyze the recorded currents to determine changes in peak amplitude, decay time, and other parameters.

Astrocyte Glutamate Uptake Assay

Objective: To measure the uptake of glutamate by astrocytes.

Materials:

  • Primary astrocyte cultures

  • [3H]-D-aspartate (a non-metabolizable analog of glutamate)

  • Uptake buffer

  • Scintillation counter

Procedure:

  • Cell Culture: Plate primary astrocytes in culture dishes and grow to confluence.

  • Pre-incubation: Pre-incubate the cells with this compound or vehicle control in uptake buffer.

  • Uptake Assay:

    • Initiate the uptake by adding [3H]-D-aspartate to the culture medium.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Wash: Rapidly wash the cells with ice-cold buffer to remove extracellular radiolabel.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer.

  • Scintillation Counting: Transfer the cell lysate to a scintillation vial and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the protein concentration of the cell lysate to determine the rate of glutamate uptake.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental procedures described in this guide.

Soticlestat_Mechanism_of_Action cluster_neuron Neuron cluster_astrocyte Astrocyte Cholesterol Cholesterol CH24H CH24H (Cholesterol 24-Hydroxylase) Cholesterol->CH24H Substrate _24HC 24S-Hydroxycholesterol (24HC) CH24H->_24HC Catalyzes conversion NMDA_R NMDA Receptor _24HC->NMDA_R Positive Allosteric Modulator Lipid_Raft Lipid Raft _24HC->Lipid_Raft Disrupts TNFa TNF-α _24HC->TNFa Increases Glutamate_Signal Increased Glutamatergic Signaling NMDA_R->Glutamate_Signal EAAT2 EAAT2 (Glutamate Transporter) Lipid_Raft->EAAT2 Maintains Function Glutamate_Uptake Glutamate Uptake EAAT2->Glutamate_Uptake This compound This compound This compound->CH24H Inhibits Neuroinflammation Neuroinflammation TNFa->Neuroinflammation

Figure 1. this compound's Mechanism of Action.

Experimental_Workflow_24HC_Measurement start Start: Brain Tissue or Plasma Sample extraction Lipid Extraction (e.g., Folch method) start->extraction add_is Add Internal Standard (24HC-d7) extraction->add_is lc_ms LC-MS/MS Analysis add_is->lc_ms quantification Quantification against Standard Curve lc_ms->quantification end End: 24HC Concentration quantification->end

Figure 2. Workflow for 24HC Measurement.

Experimental_Workflow_Microdialysis start Start: Anesthetized Animal implant Stereotaxic Implantation of Microdialysis Probe start->implant perfuse Perfuse with aCSF implant->perfuse collect Collect Dialysate perfuse->collect hplc HPLC Analysis of Glutamate collect->hplc end End: Extracellular Glutamate Concentration hplc->end

Figure 3. Workflow for In Vivo Microdialysis.

Conclusion

This compound represents a novel therapeutic approach for neurological disorders characterized by neuronal hyperexcitability. Its targeted inhibition of CH24H in the CNS provides a specific mechanism to modulate brain cholesterol metabolism, leading to a reduction in the neuromodulator 24HC. This, in turn, influences key pathways involved in glutamatergic signaling and neuroinflammation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate the role of this compound and the broader implications of targeting CNS cholesterol metabolism for the treatment of neurological diseases.

References

Soticlestat and its Impact on N-methyl-D-aspartate (NMDA) Receptor Modulation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Soticlestat (TAK-935) is an investigational, first-in-class, potent and selective inhibitor of the brain-specific enzyme cholesterol 24-hydroxylase (CH24H).[1][2][3] The primary mechanism of action of this compound involves the reduction of 24S-hydroxycholesterol (24HC), a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor.[4][5] By inhibiting CH24H, this compound decreases the levels of 24HC in the brain, which in turn is hypothesized to reduce glutamatergic hyperexcitability and neuronal over-excitation, key factors in the pathophysiology of certain epilepsies.[4][5] This whitepaper provides a comprehensive technical overview of this compound's impact on NMDA receptor modulation, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing the associated signaling pathways and workflows.

Introduction: The Role of NMDA Receptors in Neuronal Excitability

The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and has been implicated in various neurological disorders, including epilepsy. The modulation of NMDA receptor activity is therefore a key therapeutic target for controlling neuronal hyperexcitability.

This compound's Mechanism of Action: Indirect Modulation of the NMDA Receptor

This compound's primary pharmacological effect is the potent and selective inhibition of CH24H, an enzyme predominantly expressed in the brain that converts cholesterol to 24HC.[3]

The Role of 24S-Hydroxycholesterol (24HC)

24HC acts as a positive allosteric modulator of the NMDA receptor, enhancing its function.[4][5] Elevated levels of 24HC can contribute to neuronal hyperexcitability.[4]

This compound's Impact on 24HC Levels and Glutamatergic Signaling

By inhibiting CH24H, this compound reduces the production of 24HC in the brain.[6] This reduction in the endogenous positive modulator of the NMDA receptor is believed to lead to a decrease in NMDA receptor-mediated signaling, thereby reducing glutamatergic hyperexcitability.[4][5] Preclinical studies have shown that this compound can suppress potassium-evoked extracellular glutamate elevations in the hippocampus.[7]

Quantitative Data on this compound's Activity

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Pharmacodynamics of this compound
ParameterValueSpecies/ModelSource
CH24H Inhibition (IC50) 7.4 nMHuman[8]
Brain 24HC Reduction ~50% at 10 mg/kgAPP/PS1-Tg Mice[4]
Brain 24HC Reduction 92% at 10 mg/kgMice (PTZ-kindling model)[5]
Plasma 24HC Reduction 46.8% - 62.7%Healthy Volunteers (100-400 mg QD)[1]
Table 2: this compound Clinical Trial Efficacy Data (Phase 2 ELEKTRA Study)
EndpointThis compound GroupPlacebo Groupp-valuePopulationSource
Median Reduction in Seizure Frequency (Full Treatment Period) 29.8%0.0%0.0024Combined DS & LGS[9]
Median Reduction in Convulsive Seizure Frequency (Full Treatment Period) 33.8%-7.0%0.0007Dravet Syndrome (DS)[10]
Median Reduction in Drop Seizure Frequency (Full Treatment Period) 20.6%6.0%0.1279Lennox-Gastaut Syndrome (LGS)[10]
Table 3: this compound Clinical Trial Efficacy Data (Phase 3 SKYLINE & SKYWAY Studies)
StudyPrimary EndpointResultp-valuePopulationSource
SKYLINE Reduction in convulsive seizure frequencyNarrowly missed0.06Dravet Syndrome (DS)[11]
SKYWAY Reduction in major motor drop seizure frequencyMissedNot significantLennox-Gastaut Syndrome (LGS)[11]

Experimental Protocols

This section outlines the methodologies used in key experiments to evaluate the effects of this compound.

CH24H Enzyme Inhibition Assay
  • Objective: To determine the in vitro potency of this compound in inhibiting human CH24H.

  • Methodology:

    • Human CH24H enzyme was expressed in a suitable cell line (e.g., HEK293 cells).

    • The enzyme was incubated with varying concentrations of this compound.

    • The conversion of a radiolabeled cholesterol substrate to 24HC was measured.

    • The IC50 value, the concentration of this compound that inhibits 50% of the enzyme activity, was calculated.[12]

Measurement of 24S-Hydroxycholesterol Levels in Brain Tissue
  • Objective: To quantify the in vivo effect of this compound on brain 24HC levels in animal models.

  • Methodology:

    • Animals were administered this compound or vehicle.

    • At a specified time point, brain tissue was collected and homogenized.

    • Lipids, including 24HC, were extracted from the brain homogenate.

    • 24HC levels were quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

In Vivo Microdialysis for Glutamate Measurement
  • Objective: To assess the effect of this compound on extracellular glutamate levels in the brain.

  • Methodology:

    • A microdialysis probe was surgically implanted into the hippocampus of anesthetized animals.

    • Artificial cerebrospinal fluid was perfused through the probe, and dialysate samples were collected.

    • Glutamate levels in the dialysate were measured by high-performance liquid chromatography (HPLC) with fluorescence detection.

    • Potassium chloride was used to evoke glutamate release, and the effect of this compound on this release was quantified.[7]

Clinical Trial Design (ELEKTRA, SKYLINE, SKYWAY)
  • Objective: To evaluate the efficacy and safety of this compound as an adjunctive therapy in patients with Dravet syndrome and Lennox-Gastaut syndrome.

  • General Design: Randomized, double-blind, placebo-controlled, parallel-group studies.[2][11]

  • Patient Population: Children and young adults with a confirmed diagnosis of Dravet syndrome or Lennox-Gastaut syndrome and refractory seizures.[2]

  • Intervention: this compound or placebo administered orally twice daily, titrated to a target dose.[10][11]

  • Primary Efficacy Endpoint: Percent change from baseline in the frequency of convulsive seizures (for Dravet syndrome) or major motor drop seizures (for Lennox-Gastaut syndrome).[11]

  • Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

Visualizations of Signaling Pathways and Workflows

Signaling Pathway of this compound's Action on the NMDA Receptor

Soticlestat_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_astrocyte Astrocyte Glutamate_vesicle Glutamate NMDA_R NMDA Receptor Glutamate_vesicle->NMDA_R Binds Ca_ion Ca²⁺ NMDA_R->Ca_ion Opens Channel Excitability Neuronal Hyperexcitability Ca_ion->Excitability Increases Cholesterol Cholesterol CH24H CH24H Cholesterol->CH24H Substrate _24HC 24HC CH24H->_24HC Converts _24HC->NMDA_R Positive Allosteric Modulation This compound This compound This compound->CH24H Inhibits

Caption: this compound inhibits CH24H, reducing 24HC and NMDA receptor hyperexcitability.

Experimental Workflow for Preclinical Evaluation of this compound

Preclinical_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Animal Models CH24H_assay CH24H Enzyme Inhibition Assay _24HC_measure Brain 24HC Measurement CH24H_assay->_24HC_measure NMDA_electro Electrophysiology (Patch Clamp) Seizure_models Seizure Models (e.g., PTZ, Kindling) NMDA_electro->Seizure_models Glutamate_dialysis Glutamate Microdialysis _24HC_measure->Glutamate_dialysis Glutamate_dialysis->Seizure_models Soticlestat_dev This compound Development Soticlestat_dev->CH24H_assay Test Potency Soticlestat_dev->NMDA_electro Assess Direct NMDA Modulation Soticlestat_dev->_24HC_measure Confirm Target Engagement Soticlestat_dev->Glutamate_dialysis Evaluate Impact on Glutamate Release Soticlestat_dev->Seizure_models Determine Anticonvulsant Efficacy

Caption: Preclinical workflow for evaluating this compound's efficacy and mechanism.

Logical Relationship of this compound's Therapeutic Hypothesis

Therapeutic_Hypothesis Soticlestat_admin This compound Administration CH24H_inhibition Inhibition of Cholesterol 24-Hydroxylase (CH24H) Soticlestat_admin->CH24H_inhibition _24HC_reduction Reduction of 24S-Hydroxycholesterol (24HC) CH24H_inhibition->_24HC_reduction NMDA_modulation Decreased Positive Allosteric Modulation of NMDA Receptors _24HC_reduction->NMDA_modulation Glutamate_hyperexcitability Reduced Glutamatergic Hyperexcitability NMDA_modulation->Glutamate_hyperexcitability Seizure_reduction Reduction in Seizure Frequency/Severity Glutamate_hyperexcitability->Seizure_reduction

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soticlestat (TAK-935) is a first-in-class, potent, and selective inhibitor of the brain-specific enzyme cholesterol 24-hydroxylase (CH24H), also known as cytochrome P450 46A1 (CYP46A1). This enzyme is the primary catalyst for the conversion of cholesterol into 24S-hydroxycholesterol (24HC) within the brain. The modulation of this pathway has emerged as a promising therapeutic strategy for neurological disorders characterized by neuronal hyperexcitability and neuroinflammation. This technical guide provides an in-depth exploration of the intricate link between this compound, 24HC, and neuroinflammatory processes, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Core Mechanism of Action

This compound exerts its therapeutic effects by specifically inhibiting CH24H, leading to a reduction in the levels of its product, 24HC, in the brain.[1][2] Elevated concentrations of 24HC are linked to neuronal hyperexcitability through its action as a positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors.[3] By decreasing 24HC levels, this compound is hypothesized to normalize the seizure threshold.[2][4] Furthermore, preclinical evidence suggests a significant correlation between the reduction of 24HC and decreased levels of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α), indicating a direct role in mitigating neuroinflammation.[5]

Quantitative Data

The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the effects of this compound.

Table 1: Preclinical Efficacy of this compound

Animal ModelThis compound DoseEffect on Brain 24HC LevelsEffect on Seizure Frequency/SeverityCitation(s)
Dravet Syndrome Mouse Model (Scn1a+/-)40-53 mg/kg/day (in chow)~50% reductionReduced spontaneous seizure burden to near zero; completely prevented premature lethality.[1][6]
Dravet Syndrome Mouse Model (Scn1a+/-) with EEG40-53 mg/kg/day (in chow)Not specified72% reduction in seizure frequency.[1]
APP/PS1-Tg Alzheimer's ModelDose resulting in ~50% 24HC reduction~50% reductionImproved survival rate to 93%.[1][7]
Kainic Acid Kindling Mouse ModelNot specifiedNot specifiedPrevented seizure development in 31% of mice; reduced spontaneous seizure frequency by 50% in those that did develop seizures.[7]
PTZ Kindling Mouse Model30 mg/kg (POQD)55% reductionReduced total seizure severity by 42%.[8]
PTZ Kindling Mouse Model10 mg/kg (SC infusion)92% reductionCumulative seizure score reduced by 75%.[8]
Frings Audiogenic Seizure Model10.7 mg/kg (ED50)Not specifiedDose-dependent protection against seizures.[8]

Table 2: Clinical Efficacy of this compound (ELEKTRA Phase 2 Study)

Patient PopulationTreatment GroupMedian Reduction in Seizure Frequency (Full Treatment Period)p-valueCitation(s)
Dravet Syndrome (DS)This compound33.8%0.0007[9][10]
Dravet Syndrome (DS)Placebo7.0% (increase)[9][10]
Lennox-Gastaut Syndrome (LGS)This compound20.6%0.1279[9][10]
Lennox-Gastaut Syndrome (LGS)Placebo6.0%[9][10]
Combined DS and LGSThis compound29.8%0.0024[9][10]
Combined DS and LGSPlacebo0.0%[9][10]

Experimental Protocols

In Vitro CH24H Enzyme Inhibition Assay

This protocol outlines the methodology to determine the inhibitory activity of this compound on the human CH24H enzyme.

  • Enzyme and Substrate Preparation: Recombinant human CH24H enzyme is prepared in an appropriate assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, supplemented with 0.1% BSA). The substrate, [14C]-labeled cholesterol, is prepared in a compatible solvent.

  • Compound Preparation: this compound is serially diluted to various concentrations.

  • Assay Procedure:

    • In a 384-well plate, the CH24H enzyme is pre-incubated with varying concentrations of this compound for approximately 15 minutes at room temperature. A vehicle control (e.g., DMSO) is also included.

    • The enzymatic reaction is initiated by the addition of the [14C]-cholesterol substrate.

    • The reaction is allowed to proceed for a defined period under controlled temperature.

    • The reaction is terminated, and the product, [14C]-24HC, is separated from the substrate using chromatographic techniques.

    • The amount of [14C]-24HC produced is quantified using scintillation counting.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the concentration-response data to a four-parameter logistic curve.

Quantification of 24HC in Mouse Brain Tissue using LC-MS/MS

This protocol describes the procedure for measuring 24HC levels in the brain tissue of mice treated with this compound.

  • Sample Collection and Preparation:

    • Following treatment, mice are euthanized, and brains are rapidly excised and snap-frozen.

    • Brain tissue is weighed and homogenized in a suitable buffer.

    • An internal standard (e.g., deuterated 24HC) is added to the homogenate.

  • Extraction:

    • Proteins are precipitated by the addition of a solvent like acetonitrile.

    • 24HC and the internal standard are extracted from the supernatant using liquid-liquid extraction with an organic solvent (e.g., tert-butyl methyl ether).

  • LC-MS/MS Analysis:

    • The extracted sample is reconstituted in a mobile phase-compatible solvent and injected into a liquid chromatography system.

    • Chromatographic separation is achieved using a suitable column (e.g., C18).

    • The eluent is introduced into a tandem mass spectrometer operating in a specific mode (e.g., multiple reaction monitoring) to detect and quantify 24HC and the internal standard based on their specific mass-to-charge ratios.

  • Data Analysis: The concentration of 24HC in the brain tissue is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Pentylenetetrazol (PTZ) Kindling Model in Mice

This protocol details the induction of chemical kindling with PTZ to evaluate the anticonvulsant effects of this compound.

  • Animals: Male mice of a suitable strain are used.

  • Kindling Induction:

    • A sub-convulsive dose of PTZ (e.g., 35 mg/kg) is administered intraperitoneally (i.p.) every other day.[11]

    • Immediately after each injection, mice are observed for 30 minutes, and seizure activity is scored based on a standardized scale (e.g., Racine's scale).

    • Injections are repeated until animals consistently exhibit a predetermined seizure score (e.g., score 5, tonic-clonic seizure), indicating a fully kindled state.

  • This compound Treatment: this compound or vehicle is administered orally or via subcutaneous infusion at specified doses and time points relative to the PTZ injections (e.g., before each PTZ injection to assess effects on kindling acquisition).

  • Data Analysis: The effects of this compound are evaluated by comparing seizure scores, the number of injections required to reach a fully kindled state, and the cumulative seizure severity between the treatment and vehicle groups.

Visualizations of Pathways and Workflows

soticlestat_moa This compound's Mechanism of Action cluster_0 This compound Intervention cluster_1 Cellular Environment cluster_2 Downstream Effects This compound This compound ch24h CH24H (CYP46A1) This compound->ch24h Inhibits cholesterol Cholesterol cholesterol->ch24h Substrate hc24 24S-Hydroxycholesterol (24HC) ch24h->hc24 Converts nmda NMDA Receptor (GluN2B) hc24->nmda Positive Allosteric Modulation glutamate ↑ Glutamate Release nmda->glutamate Activates neuroinflammation ↑ Neuroinflammation (e.g., ↑ TNF-α) nmda->neuroinflammation Promotes hyperexcitability Neuronal Hyperexcitability glutamate->hyperexcitability neuroinflammation->hyperexcitability Contributes to

Caption: this compound inhibits CH24H, reducing 24HC and downstream neuroinflammation.

experimental_workflow Preclinical Evaluation Workflow for this compound start Start: this compound Administration to Animal Model (e.g., Dravet Syndrome Mouse) seizure_monitoring Seizure Monitoring (Video-EEG) start->seizure_monitoring brain_collection Brain Tissue Collection start->brain_collection data_correlation Correlate this compound Dose with 24HC Levels, Seizure Frequency, and Inflammatory Markers seizure_monitoring->data_correlation hc24_analysis 24HC Level Quantification (LC-MS/MS) brain_collection->hc24_analysis cytokine_analysis Cytokine Profile Analysis (e.g., ELISA for TNF-α) brain_collection->cytokine_analysis hc24_analysis->data_correlation cytokine_analysis->data_correlation end Endpoint: Efficacy Assessment data_correlation->end neuroinflammatory_pathway 24HC-Mediated Neuroinflammatory Signaling hc24 ↑ 24S-Hydroxycholesterol (24HC) nmda NMDA Receptor Activation (GluN2B subunit) hc24->nmda Potentiates ca_influx ↑ Intracellular Ca²⁺ nmda->ca_influx downstream_kinases Activation of Downstream Kinase Cascades (e.g., CaMKII) ca_influx->downstream_kinases transcription_factors Activation of Transcription Factors (e.g., NF-κB) downstream_kinases->transcription_factors gene_expression ↑ Pro-inflammatory Gene Expression transcription_factors->gene_expression cytokine_production ↑ Production of Cytokines (e.g., TNF-α) gene_expression->cytokine_production glial_activation Microglia & Astrocyte Activation cytokine_production->glial_activation neuroinflammation Neuroinflammation glial_activation->neuroinflammation

References

Methodological & Application

Soticlestat Administration in Rodent Models of Dravet Syndrome: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the administration of soticlestat (TAK-935/OV935) in rodent models of Dravet syndrome. This compound, a first-in-class inhibitor of the brain-specific enzyme cholesterol 24-hydroxylase (CH24H), has shown promise in reducing seizure frequency in preclinical models. These guidelines are intended to assist researchers in designing and executing studies to evaluate the efficacy and mechanism of action of this compound in a controlled laboratory setting. The protocols outlined below are based on established methodologies from peer-reviewed studies and aim to ensure reproducibility and accuracy of findings.

Introduction

Dravet syndrome is a severe and rare form of developmental and epileptic encephalopathy that typically manifests in the first year of life.[1] It is most commonly caused by a loss-of-function mutation in the SCN1A gene, which encodes the alpha-1 subunit of the Nav1.1 sodium channel.[2] The resulting neuronal hyperexcitability leads to a range of debilitating seizures, including clonic, tonic-clonic, and myoclonic seizures, which are often triggered by hyperthermia.[3]

This compound represents a novel therapeutic approach by targeting the cholesterol metabolism pathway in the brain.[1] It specifically inhibits CH24H, the enzyme responsible for converting cholesterol to 24S-hydroxycholesterol (24HC).[1] Elevated levels of 24HC have been shown to act as a positive allosteric modulator of NMDA receptors, contributing to glutamate-mediated hyperexcitability.[2][4][5] By reducing the production of 24HC, this compound is hypothesized to dampen this excessive neuronal excitation and thereby reduce seizure susceptibility.[1][2] Preclinical studies in mouse models of Dravet syndrome, such as the Scn1a+/- and Scn1aRX/+ strains, have demonstrated the potential of this compound to increase the threshold for hyperthermia-induced seizures, decrease the frequency of spontaneous seizures, and prevent sudden unexpected death in epilepsy (SUDEP).[2][6]

These application notes provide a comprehensive guide for administering this compound to rodent models of Dravet syndrome, including detailed protocols for seizure induction and monitoring, as well as a summary of key quantitative data from preclinical studies.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from preclinical studies of this compound in rodent models of Dravet syndrome.

ParameterVehicle ControlThis compound (0.02% in chow)Mouse ModelReference
Spontaneous Seizure Frequency 1.4 seizures/dayNo spontaneous seizures observedScn1a+/-[2]
Survival Rate 55%95%Scn1a+/-[2]
Hyperthermia-Induced Seizure Threshold ~42.0°C~43.0°CScn1a+/-[3]
Brain 24HC Reduction Baseline~50% reductionScn1a+/-[7]

Table 1: Efficacy of this compound in Scn1a+/- Mouse Model of Dravet Syndrome.

ParameterVehicle ControlThis compound (0.02% in chow)Mouse ModelReference
Hyperthermia-Induced Seizure Threshold ~42.0°C~43.1°CScn1aRX/+[3]

Table 2: Efficacy of this compound in Scn1aRX/+ Mouse Model of Dravet Syndrome.

Experimental Protocols

Protocol 1: this compound Administration via Medicated Chow

This protocol describes the oral administration of this compound to mice through formulated chow, a common and non-invasive method for long-term dosing.

Materials:

  • This compound (TAK-935/OV935)

  • Standard rodent chow base (e.g., Teklad 7912)

  • Vehicle control chow (without this compound)

  • Scn1a+/- or Scn1aRX/+ mice (and wild-type littermate controls)

  • Standard mouse housing and husbandry equipment

Procedure:

  • Chow Formulation:

    • This compound is custom formulated into the standard rodent chow at a concentration of 0.02%.[7]

    • This concentration is estimated to deliver a daily dose of 40-53 mg/kg, assuming an average body weight of 15g and daily food consumption of 3-5g.[7]

    • Vehicle control chow should be formulated from the same base chow without the addition of this compound.

  • Animal Acclimation:

    • House mice in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.

    • Allow for a period of acclimation to the housing conditions before initiating the experiment.

  • Treatment Initiation:

    • For studies on spontaneous seizures, mice are typically weaned at postnatal day 19-20 and immediately placed on the this compound-formulated or vehicle control chow.[8]

    • For studies on hyperthermia-induced seizures, treatment with the medicated chow is typically initiated 7 days prior to the seizure induction experiment.[2]

  • Monitoring:

    • Monitor the body weight and food consumption of the mice regularly to ensure the intended dose is being administered and to check for any adverse effects.

    • Observe the general health and behavior of the animals daily.

Protocol 2: Assessment of Hyperthermia-Induced Seizures

This protocol details the methodology for inducing seizures through a controlled increase in body temperature, a key characteristic of Dravet syndrome.[3]

Materials:

  • Heating lamp or a transparent box with a controlled hot air source

  • Rectal thermometer or other suitable temperature monitoring device

  • Video recording equipment

  • Treated mice (from Protocol 1) and control mice

Procedure:

  • Habituation:

    • Place the mouse in the experimental chamber and allow it to habituate for a few minutes.[9]

  • Temperature Increase:

    • Begin to gradually increase the ambient temperature in the chamber using the heat source.

    • The core body temperature of the mouse should be raised at a controlled rate, for example, approximately 0.5°C every 2 minutes.[10][11]

  • Seizure Monitoring:

    • Continuously monitor the mouse's core body temperature and observe its behavior for the onset of seizures.[10][11]

    • A generalized tonic-clonic seizure is typically characterized by convulsions and loss of consciousness.[2]

    • Record the core body temperature at which the seizure occurs. This is the seizure threshold temperature.

    • Video record the entire experiment for later analysis of seizure severity and duration.

  • Post-Seizure Care:

    • Once a seizure is observed, immediately remove the mouse from the heating chamber and allow it to cool down to its normal body temperature.

    • Monitor the mouse to ensure it recovers from the seizure.

Protocol 3: Monitoring of Spontaneous Seizures

This protocol describes the continuous video monitoring of mice to detect and quantify spontaneous seizures.

Materials:

  • Video monitoring cages equipped with infrared cameras for 24-hour recording

  • Digital video recording system

  • Treated mice (from Protocol 1) and control mice

Procedure:

  • Experimental Setup:

    • House the mice individually in the video monitoring cages with ad libitum access to their respective medicated or control chow and water.[12]

    • Ensure the recording system is set up to capture video continuously for the duration of the study (typically 14 consecutive days).[13]

  • Video Recording:

    • Begin video recording immediately after placing the mice on the experimental diet.[13]

    • Maintain a consistent light-dark cycle throughout the recording period.

  • Data Analysis:

    • At the end of the study period, the video recordings are reviewed by trained observers who are blinded to the treatment groups.

    • Identify and score all spontaneous seizures based on a standardized seizure severity scale (e.g., a modified Racine scale).[12]

    • Quantify the frequency of seizures for each mouse (e.g., seizures per day).[2]

    • Note the occurrence of any SUDEP events.

Signaling Pathways and Experimental Workflows

Soticlestat_Mechanism_of_Action cluster_neuron Neuron cluster_synapse Synaptic Cleft Cholesterol Cholesterol CH24H Cholesterol 24-Hydroxylase (CH24H) Cholesterol->CH24H Metabolized by _24HC 24S-Hydroxycholesterol (24HC) CH24H->_24HC Produces This compound This compound This compound->CH24H Inhibits NMDAR NMDA Receptor _24HC->NMDAR Positive Allosteric Modulation Glutamate Glutamate Glutamate->NMDAR Activates Hyperexcitability Neuronal Hyperexcitability NMDAR->Hyperexcitability Leads to Seizures Seizures Hyperexcitability->Seizures Causes

Caption: this compound's mechanism of action in reducing neuronal hyperexcitability.

Experimental_Workflow_Soticlestat_Rodent_Models cluster_prep Preparation cluster_treatment Treatment cluster_endpoints Endpoints cluster_analysis Data Analysis Animal_Model Dravet Syndrome Mouse Model (e.g., Scn1a+/-) Chow_Prep Prepare this compound (0.02%) and Vehicle Chow Animal_Model->Chow_Prep Weaning Wean Mice (P19-20) Chow_Prep->Weaning Diet_Admin Administer Medicated or Vehicle Chow Weaning->Diet_Admin Spontaneous_Seizures Spontaneous Seizure Monitoring (14 days video) Diet_Admin->Spontaneous_Seizures Hyperthermia_Seizures Hyperthermia-Induced Seizure Testing (Day 7) Diet_Admin->Hyperthermia_Seizures Biochemical_Analysis Biochemical Analysis (Brain 24HC levels) Diet_Admin->Biochemical_Analysis Seizure_Freq Seizure Frequency and Severity Spontaneous_Seizures->Seizure_Freq Survival Survival Rate Spontaneous_Seizures->Survival Seizure_Thresh Seizure Threshold Temperature Hyperthermia_Seizures->Seizure_Thresh _24HC_Levels 24HC Levels Biochemical_Analysis->_24HC_Levels

References

Application Notes and Protocols: Quantification of Soticlestat and 24-Hydroxycholesterol in Plasma and Brain Tissue

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Soticlestat (TAK-935) is an investigational anticonvulsant drug that acts as a potent and selective inhibitor of the brain-specific enzyme cholesterol 24-hydroxylase (CH24H). This enzyme is responsible for the conversion of cholesterol into 24S-hydroxycholesterol (24HC).[1] The mechanism of action of this compound involves the reduction of 24HC levels, which is a positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors. By lowering 24HC, this compound is thought to reduce glutamatergic signaling and neuronal hyperexcitability, which are implicated in seizure activity.[2][3]

Given this compound's mechanism of action, the accurate quantification of both the drug and its pharmacodynamic biomarker, 24HC, in biological matrices is crucial for preclinical and clinical research. This document provides detailed protocols for the simultaneous quantification of this compound and 24HC in plasma and brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Signaling Pathway of this compound Action

Soticlestat_Pathway cluster_neuron Neuron cluster_synapse Synapse Cholesterol Cholesterol CH24H CH24H (Cholesterol 24-hydroxylase) Cholesterol->CH24H 24HC 24S-Hydroxycholesterol (24HC) CH24H->24HC Converts This compound This compound This compound->CH24H Inhibits NMDAR NMDA Receptor 24HC->NMDAR Positive Allosteric Modulator Glutamate Glutamate Signaling NMDAR->Glutamate Enhances Hyperexcitability Neuronal Hyperexcitability Glutamate->Hyperexcitability Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing Sample Plasma or Brain Homogenate IS Add Internal Standards (this compound-d4, 24HC-d7) Sample->IS Extraction Extraction (SPE for this compound, LLE for 24HC) IS->Extraction Drydown Evaporation to Dryness Extraction->Drydown Reconstitution Reconstitution in Mobile Phase Drydown->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification Results Final Concentration Results Quantification->Results

References

Application Notes and Protocols for Studying Soticlestat Metabolism using Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the in vitro metabolism of Soticlestat (TAK-935) using human liver microsomes (HLM). This compound is an investigational, first-in-class selective inhibitor of cholesterol 24-hydroxylase (CH24H) for the treatment of seizures associated with Dravet and Lennox-Gastaut syndromes.[1][2][3] Understanding its metabolic profile is crucial for predicting its pharmacokinetic properties, potential drug-drug interactions (DDIs), and overall safety.

Introduction to this compound Metabolism

In humans, this compound undergoes metabolism primarily in the liver.[4] The major metabolic pathways are glucuronidation and, to a lesser extent, oxidation.[5]

  • Glucuronidation: This is the predominant pathway, accounting for a significant portion of this compound's metabolism. The primary metabolite formed is this compound-glucuronide (TAK-935-G).[1][2] This reaction is mainly catalyzed by the UDP-glucuronosyltransferase (UGT) enzymes UGT2B4 and UGT1A9.[4][6][7]

  • Oxidation: A smaller fraction of this compound is metabolized via oxidation, primarily by the cytochrome P450 enzyme CYP3A4 (and potentially CYP3A5).[6][7] This pathway leads to the formation of an aromatic N-oxide metabolite (M-I).[6]

Human liver microsomes are a valuable in vitro tool for studying these metabolic pathways as they contain a rich concentration of both UGT and CYP enzymes.[8][9][10][11]

Data Presentation: this compound Metabolism Profile

The following tables summarize the key quantitative data on the in vitro metabolism of this compound.

Table 1: Contribution of Metabolic Pathways to this compound Metabolism in Human Hepatocytes

Metabolic PathwayPercentage of Total MetabolismKey Enzymes InvolvedPrimary MetaboliteReference
Glucuronidation~66%UGT2B4, UGT1A9This compound-glucuronide (TAK-935-G)[1][2]
Oxidation (CYP-mediated)~34%CYP3AAromatic N-oxide (M-I)[1][2]

Table 2: Relative Contribution of UGT Isoforms to this compound Glucuronidation in Human Liver Microsomes

UGT IsoformContribution to GlucuronidationReference
UGT2B489.7%[1]
UGT1A99.3%[6][7]

Table 3: Contribution of CYP Isoforms to this compound Oxidation

CYP IsoformInvolvementReference
CYP3APrimary enzyme responsible for oxidation[1][6]
CYP2C19Minor involvement noted in some studies[2]

Table 4: Reversible CYP Inhibition by this compound in Human Liver Microsomes

CYP IsoformIC50 (μM)Reference
CYP2C1918[1][2]
CYP2C828[1][2]
CYP2C930[1][2]
CYP3A430[1][2]

Experimental Protocols

The following are detailed protocols for key experiments to study this compound metabolism using human liver microsomes.

Metabolic Stability Assay of this compound in Human Liver Microsomes

Objective: To determine the rate of disappearance of this compound when incubated with human liver microsomes to predict its intrinsic clearance.

Materials:

  • Human liver microsomes (pooled, e.g., 20 mg/mL)

  • This compound

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing 3 mM NADP+, 5.3 mM glucose-6-phosphate, 0.67 units/mL glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl2, 3.3 mM)

  • Acetonitrile (ACN) with an appropriate internal standard for quenching the reaction and sample analysis

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Prepare Reagents: Thaw human liver microsomes on ice. Prepare working solutions of this compound and the NADPH regenerating system in phosphate buffer.

  • Incubation Setup: In a 96-well plate, add the phosphate buffer, MgCl2, and human liver microsomes (final protein concentration typically 0.4-0.5 mg/mL).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

  • Initiate Reaction: Add this compound to the wells to achieve the desired final concentration (e.g., 1-10 µM). To initiate the metabolic reaction, add the NADPH regenerating system. For negative controls, add buffer instead of the NADPH system.

  • Time Points: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a sufficient volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining this compound concentration at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear portion of this plot represents the elimination rate constant (k). From this, calculate the half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).

Metabolite Identification of this compound

Objective: To identify the major metabolites of this compound formed by human liver microsomes.

Materials:

  • Same as for the metabolic stability assay, with the addition of UDPGA (uridine 5'-diphospho-glucuronic acid) for glucuronidation studies.

  • Pore-forming agent (e.g., alamethicin) for UGT activity assays.

Procedure:

  • Incubation: Follow the procedure for the metabolic stability assay, but with a longer incubation time (e.g., 60 minutes) to allow for sufficient metabolite formation. For studying glucuronidation, include UDPGA in the incubation mixture and pre-incubate the microsomes with a pore-forming agent like alamethicin to ensure cofactor access to the UGT enzymes.

  • Sample Analysis: Analyze the samples using high-resolution LC-MS/MS to detect and identify potential metabolites.

  • Data Interpretation: Compare the mass spectra of the parent drug and potential metabolites to elucidate the metabolic transformations (e.g., oxidation, glucuronidation).

CYP Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of this compound that causes 50% inhibition of the activity of major CYP isoforms.

Materials:

  • Human liver microsomes

  • This compound (at various concentrations)

  • Specific probe substrates for each CYP isoform to be tested (e.g., midazolam for CYP3A4, diclofenac for CYP2C9)

  • NADPH regenerating system

  • Appropriate buffers and quenching solutions

  • LC-MS/MS system

Procedure:

  • Incubation Setup: Prepare incubations containing human liver microsomes, the CYP-specific probe substrate, and varying concentrations of this compound. Include a control with no this compound.

  • Pre-incubation: Pre-incubate the mixtures at 37°C.

  • Initiate Reaction: Start the reaction by adding the NADPH regenerating system.

  • Incubation and Termination: Incubate for a specific time, then stop the reaction with a quenching solution.

  • Analysis: Quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.

  • Data Analysis: Plot the percentage of inhibition of metabolite formation versus the logarithm of the this compound concentration. Fit the data to a suitable model to determine the IC50 value.

Visualizations

Soticlestat_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation HLM Human Liver Microsomes Incubation_Mix Prepare Incubation Mixture (HLM, this compound, Buffer) HLM->Incubation_Mix This compound This compound Stock This compound->Incubation_Mix Cofactors Cofactors (NADPH, UDPGA) Start_Reaction Initiate Reaction with Cofactors Cofactors->Start_Reaction Pre_Incubate Pre-incubate at 37°C Incubation_Mix->Pre_Incubate Pre_Incubate->Start_Reaction Incubate_Time Incubate at 37°C (Time Course) Start_Reaction->Incubate_Time Quench Quench Reaction (e.g., Acetonitrile) Incubate_Time->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Met_Stability Metabolic Stability (t½, CLint) LCMS->Met_Stability Met_ID Metabolite Identification LCMS->Met_ID Enzyme_Kinetics Enzyme Kinetics (IC50) LCMS->Enzyme_Kinetics

Caption: Experimental workflow for studying this compound metabolism in human liver microsomes.

Soticlestat_Metabolic_Pathway cluster_glucuronidation Glucuronidation (~66%) cluster_oxidation Oxidation (~34%) This compound This compound Glucuronide This compound-glucuronide (TAK-935-G) This compound->Glucuronide Oxide Aromatic N-oxide (M-I) This compound->Oxide UGT UGT2B4 (major) UGT1A9 (minor) UGT->this compound CYP CYP3A CYP->this compound

Caption: Major metabolic pathways of this compound.

References

Troubleshooting & Optimization

Optimizing Soticlestat (TAK-935) dosage for maximal 24HC reduction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for soticlestat (TAK-935). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage for maximal 24-hydroxycholesterol (24HC) reduction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to support your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the enzyme cholesterol 24-hydroxylase (CYP46A1), which is primarily expressed in the brain.[1][2][3] This enzyme is responsible for converting cholesterol into 24S-hydroxycholesterol (24HC).[1][3][4] By inhibiting CYP46A1, this compound reduces the levels of 24HC in the brain.[5][6] This reduction in 24HC is thought to decrease glutamatergic signaling, which can in turn reduce neuronal hyperexcitability and seizure activity.[1][2]

Q2: How does 24HC reduction correlate with the therapeutic effect of this compound?

A2: 24HC is a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.[4][6] Elevated levels of 24HC can enhance glutamatergic signaling, which is associated with the initiation and spread of seizures.[4] Preclinical studies have shown a correlation between the reduction of brain 24HC by this compound and the suppression of seizure progression.[3][7] Therefore, plasma 24HC is considered a valuable pharmacodynamic (PD) biomarker for assessing the target engagement of this compound in the brain.[3]

Q3: What is the recommended starting dose for in vivo animal studies?

A3: Based on preclinical studies in mice, a starting dose of 3 mg/kg administered orally once daily has been shown to produce a significant reduction in brain 24HC levels (approximately 25% after 24 hours).[5] A dose of 10 mg/kg in mice has been shown to reduce brain 24HC by as much as 92%, indicating near-complete enzyme inhibition.[3] The optimal dose for your specific model may need to be determined empirically.

Q4: What dosages have been used in human clinical trials?

A4: In clinical trials for Dravet syndrome and Lennox-Gastaut syndrome, this compound has been administered orally, typically twice daily (BID). The dosing is often initiated at a lower level and titrated up to a target maintenance dose. For example, in the Phase 2 ELEKTRA study, patients were titrated from 100mg BID up to 300mg BID (with weight-based adjustments for patients under 60 kg).[4][8] Phase 3 studies also utilized a titration schedule up to 300 mg BID.[9][10]

Q5: How should this compound be prepared for administration?

A5: For oral administration in preclinical studies, this compound can be suspended in a vehicle such as 0.5% methylcellulose.[5] For clinical use, it has been administered as an oral formulation. Ensure the formulation is appropriate for your experimental model and route of administration.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent 24HC reduction between subjects. - Variability in drug absorption or metabolism.- Inaccurate dosing.- Differences in baseline 24HC levels.- Ensure precise and consistent dosing for all subjects.- Fast subjects overnight prior to dosing to minimize variability in absorption.- Measure baseline 24HC levels for each subject to normalize post-treatment data.
Lower than expected 24HC reduction. - Inadequate dose.- Issues with drug formulation or stability.- Incorrect timing of sample collection.- Consider a dose-escalation study to determine the optimal dose for your model.- Verify the integrity and concentration of your this compound formulation.- Collect samples at the expected Tmax for this compound in your model. In mice, significant reduction is seen 24 hours post-dose.[5]
High variability in 24HC measurements. - Inconsistent sample handling and processing.- Assay variability.- Standardize blood/tissue collection and processing protocols.- Ensure consistent storage conditions for all samples (-80°C).- Include appropriate quality controls and standards in your 24HC quantification assay.
Adverse effects observed in animal models. - Dose may be too high for the specific model or strain.- Off-target effects.- Reduce the dose and titrate up gradually.- Monitor animals closely for any signs of toxicity.- Consult literature for known sensitivities of your animal model.

Data Summary Tables

Table 1: this compound Dosage and 24HC Reduction in Preclinical Models (Mice)

Dose (mg/kg, oral)Dosing Regimen% Reduction in Brain 24HCReference
3Single dose~25% (at 24h)[5]
10Single dose~33% (at 24h)[5]
10Repeated daily for 3 days~92%[3]
10Repeated daily for 7 days~50%[5]

Table 2: this compound Dosing in Human Clinical Trials

Study PhaseCondition(s)Dosing RegimenMaximum DoseReference
Phase 2 (ELEKTRA)Dravet Syndrome, Lennox-Gastaut SyndromeTitration from 100mg BID300mg BID (weight-adjusted)[4][8]
Phase 3 (SKYLINE & SKYWAY)Dravet Syndrome, Lennox-Gastaut SyndromeTitration starting at 100mg BID300mg BID (weight-adjusted)[9][10]

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in Mice
  • Preparation of this compound Formulation:

    • Prepare a suspension of this compound in a vehicle of 0.5% methylcellulose in water.

    • The concentration of the suspension should be calculated based on the desired dose (e.g., in mg/kg) and the average weight of the mice, assuming a standard dosing volume (e.g., 10 mL/kg).

    • Ensure the suspension is homogenous by vortexing or sonicating before each use.

  • Dosing Procedure:

    • Accurately weigh each mouse before dosing.

    • Administer the this compound suspension orally using a gavage needle.

    • For multi-day studies, administer the dose at the same time each day to ensure consistent pharmacokinetics.

  • Sample Collection:

    • At the designated time point post-dosing (e.g., 24 hours), euthanize the mice according to approved institutional protocols.

    • Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.

    • Perfuse the mice with ice-cold saline to remove blood from the brain.

    • Dissect the brain, snap-freeze in liquid nitrogen, and store at -80°C until analysis.

Protocol 2: Quantification of 24HC in Brain Tissue and Plasma

Note: This is a generalized protocol. Specifics may vary based on the chosen analytical method (e.g., LC-MS/MS, ELISA).

  • Sample Preparation (Brain Tissue):

    • Weigh the frozen brain tissue.

    • Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline with antioxidants).

    • Perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure.

    • Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in an appropriate solvent for analysis.

  • Sample Preparation (Plasma):

    • Thaw plasma samples on ice.

    • Perform a protein precipitation step by adding a solvent like acetonitrile.

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant for analysis. A liquid-liquid or solid-phase extraction may be necessary for further cleanup.

  • Quantification by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry):

    • Prepare a standard curve of known 24HC concentrations.

    • Use an appropriate internal standard (e.g., deuterated 24HC) to control for extraction efficiency and matrix effects.

    • Inject the prepared samples and standards onto a suitable LC column (e.g., C18).

    • Use a mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the specific parent-daughter ion transitions for 24HC and the internal standard.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area ratio (24HC/internal standard) against the concentration.

    • Determine the concentration of 24HC in the samples by interpolating their peak area ratios from the standard curve.

    • Normalize brain 24HC concentrations to the weight of the tissue.

Visualizations

Soticlestat_Mechanism_of_Action cluster_neuron Neuron Cholesterol Cholesterol CYP46A1 CYP46A1 (Cholesterol 24-Hydroxylase) Cholesterol->CYP46A1 _24HC 24S-Hydroxycholesterol (24HC) CYP46A1->_24HC NMDA_R NMDA Receptor _24HC->NMDA_R + Glutamate_Signal Increased Glutamatergic Signaling & Hyperexcitability NMDA_R->Glutamate_Signal This compound This compound (TAK-935) This compound->CYP46A1 inhibits

Caption: this compound inhibits CYP46A1, reducing 24HC and glutamatergic signaling.

Experimental_Workflow cluster_in_vivo In Vivo Experiment cluster_analysis Sample Analysis Dosing This compound Dosing (Oral Gavage in Mice) Sample_Collection Sample Collection (Plasma & Brain) Dosing->Sample_Collection Extraction Lipid Extraction (Brain) / Protein Precipitation (Plasma) Sample_Collection->Extraction Quantification 24HC Quantification (LC-MS/MS) Extraction->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis Result Determination of % 24HC Reduction Data_Analysis->Result

Caption: Workflow for measuring this compound-induced 24HC reduction in vivo.

References

Technical Support Center: Soticlestat Solubility Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the solubility challenges of soticlestat in in vitro assays. This compound, a potent and selective inhibitor of cholesterol 24-hydroxylase (CH24H), is a hydrophobic molecule with limited aqueous solubility, which can present challenges in experimental settings. This guide offers practical solutions and detailed protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a first-in-class inhibitor of cholesterol 24-hydroxylase (CH24H), a brain-specific enzyme.[1] CH24H converts cholesterol to 24S-hydroxycholesterol (24HC). By inhibiting this enzyme, this compound reduces the levels of 24HC. Elevated 24HC has been linked to increased glutamate release and neuroexcitotoxicity, which are implicated in various neurological disorders, including epilepsy. Therefore, by lowering 24HC, this compound helps to mitigate these excitotoxic effects.

Q2: Why is this compound's solubility a concern for in vitro assays?

A2: this compound is poorly soluble in aqueous solutions like cell culture media and buffers. This can lead to precipitation of the compound, resulting in an inaccurate final concentration in your assay and leading to unreliable and non-reproducible data. It is crucial to employ proper solubilization techniques to maintain the compound in solution at the desired concentration throughout the experiment.

Q3: What are the recommended solvents for preparing this compound stock solutions?

A3: Dimethyl sulfoxide (DMSO) and ethanol are the most commonly recommended solvents for preparing this compound stock solutions.[2] It is crucial to use high-purity, anhydrous solvents to maximize solubility and stability.

Q4: What is the maximum recommended final concentration of DMSO in cell-based assays?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept low, typically at 0.5% or less. However, the tolerance to DMSO can be cell-line dependent, so it is advisable to perform a vehicle control experiment to assess the effect of the solvent on your specific cell model.

Q5: Can this compound be dissolved directly in aqueous buffers like PBS?

A5: No, this compound is practically insoluble in water and aqueous buffers such as Phosphate-Buffered Saline (PBS). Direct dissolution in these vehicles will result in precipitation. A concentrated stock solution in an appropriate organic solvent, like DMSO, must be prepared first.

This compound Solubility Data

The following table summarizes the available quantitative solubility data for this compound in common laboratory solvents.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO100 mg/mL[1][3]267.77 mM[1][3]Ultrasonic treatment may be required. Use of fresh, non-hygroscopic DMSO is recommended.[2][3]
DMSO75 mg/mL[2]200.83 mM[2]Use of fresh DMSO is advised as moisture can reduce solubility.[2]
Ethanol75 mg/mL[2]200.83 mM
WaterInsoluble[2]Insoluble[2]

Molecular Weight of this compound: 373.45 g/mol

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, you will need 3.73 mg of this compound.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube.

  • Dissolution: Vortex the mixture thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.[1][3]

  • Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]

Protocol 2: Preparation of this compound Working Solutions in Cell Culture Media

This protocol outlines the preparation of working solutions from a concentrated DMSO stock solution for use in cell-based assays.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium (with or without serum)

  • Sterile polypropylene tubes

Procedure:

  • Intermediate Dilution (Recommended): To minimize precipitation, it is recommended to perform an intermediate dilution step. First, dilute the 10 mM stock solution in pre-warmed cell culture medium to a higher concentration than your final desired concentration (e.g., 10X or 100X).

  • Final Dilution: Add the intermediate dilution to your cell culture plate or flask containing the final volume of pre-warmed medium to achieve the desired final concentration. Gently mix the medium immediately after adding the this compound solution.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is at a non-toxic level for your cells (typically ≤ 0.5%).

  • Visual Inspection: After preparing the final working solution, visually inspect for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide below.

Troubleshooting Guide

Issue 1: this compound precipitates when added to the cell culture medium.

  • Question: I prepared a working solution of this compound by diluting my DMSO stock directly into the cell culture medium, and I observed precipitation. What should I do?

  • Answer:

    • Reduce Final Concentration: The most common reason for precipitation is that the final concentration of this compound exceeds its solubility limit in the aqueous medium. Try lowering the final concentration of this compound in your assay.

    • Optimize Dilution Method: Avoid adding a small volume of highly concentrated stock directly into a large volume of aqueous medium. Instead, use a serial dilution approach or the intermediate dilution step described in Protocol 2. This allows for a more gradual change in the solvent environment.

    • Increase Serum Concentration: If your experimental design allows, increasing the percentage of serum (e.g., FBS) in the cell culture medium can help to solubilize hydrophobic compounds through binding to albumin and other proteins.

    • Use of Pluronic F-68: For serum-free media, the addition of a non-ionic surfactant like Pluronic F-68 at a low concentration (e.g., 0.01-0.1%) can help to maintain the solubility of hydrophobic compounds. Always test for any effects of the surfactant on your cells.

Issue 2: Inconsistent results between experiments.

  • Question: I am observing high variability in my results when using this compound. What could be the cause?

  • Answer:

    • Inconsistent Solubilization: Ensure that your this compound stock solution is fully dissolved before each use. If the stock has been stored, vortex it well before making dilutions. Inconsistent dissolution will lead to variable final concentrations.

    • Stock Solution Stability: Avoid multiple freeze-thaw cycles of your stock solution, as this can lead to degradation or precipitation. Use freshly prepared aliquots for each experiment.

    • Precipitation Over Time: this compound may precipitate out of the working solution over the course of a long incubation period. If possible, reduce the incubation time or visually inspect your plates for precipitation at the end of the experiment.

Visualizations

This compound's Mechanism of Action

Soticlestat_Mechanism Cholesterol Cholesterol CH24H Cholesterol 24-Hydroxylase (CH24H) Cholesterol->CH24H Substrate _24HC 24S-Hydroxycholesterol (24HC) CH24H->_24HC Converts to This compound This compound This compound->CH24H Inhibits NMDAR NMDA Receptor _24HC->NMDAR Positive Allosteric Modulator Glutamate_Release Increased Glutamate Release NMDAR->Glutamate_Release Leads to Neuroexcitotoxicity Neuroexcitotoxicity Glutamate_Release->Neuroexcitotoxicity Contributes to

Caption: this compound inhibits CH24H, reducing 24HC and subsequent glutamatergic signaling.

Experimental Workflow for Handling this compound

Soticlestat_Workflow Start Start Weigh Weigh this compound Powder Start->Weigh Dissolve Dissolve in Anhydrous DMSO (Vortex/Sonicate) Weigh->Dissolve Stock Prepare 10 mM Stock Solution Dissolve->Stock Store Aliquot and Store at -20°C/-80°C Stock->Store Intermediate_Dilution Prepare Intermediate Dilution in Pre-warmed Medium Stock->Intermediate_Dilution Final_Dilution Add to Assay Plate for Final Concentration Intermediate_Dilution->Final_Dilution Incubate Incubate Cells Final_Dilution->Incubate End End Incubate->End

Caption: Recommended workflow for preparing this compound solutions for in vitro assays.

Troubleshooting Precipitation Logic

Troubleshooting_Precipitation Precipitation Precipitation Observed? Lower_Conc Lower Final Concentration Precipitation->Lower_Conc Yes No_Precipitation No Precipitation Proceed with Assay Precipitation->No_Precipitation No Optimize_Dilution Use Intermediate Dilution Step Lower_Conc->Optimize_Dilution Increase_Serum Increase Serum % Optimize_Dilution->Increase_Serum Add_Surfactant Add Pluronic F-68 (Serum-Free) Increase_Serum->Add_Surfactant

Caption: Decision tree for troubleshooting this compound precipitation in cell culture media.

References

Soticlestat Off-Target Effects in Neuronal Cultures: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating potential off-target effects of Soticlestat in neuronal cultures. All experimental protocols are detailed, and quantitative data is summarized for ease of reference.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

This compound is a potent and highly selective inhibitor of the brain-specific enzyme cholesterol 24-hydroxylase (CH24H), also known as CYP46A1.[1][2][3] This enzyme is responsible for converting cholesterol into 24S-hydroxycholesterol (24HC).[1][2] By inhibiting CH24H, this compound reduces the levels of 24HC in the brain.[1][2] 24HC is a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, and by lowering its concentration, this compound is thought to reduce glutamatergic signaling and neuronal hyperexcitability.[1][2]

Q2: this compound is described as "highly selective." Does this mean it has no off-target effects?

While this compound demonstrates high selectivity for CH24H, no drug is entirely devoid of potential off-target effects, especially at concentrations significantly higher than its effective therapeutic dose. It is crucial to experimentally verify the selectivity of this compound in your specific neuronal culture system.

Q3: What are the potential, though not yet documented, off-target effects I should consider in my neuronal culture experiments?

Potential off-target effects could manifest as:

  • Cytotoxicity: A decrease in neuronal viability or an increase in cell death not attributable to the known on-target mechanism.

  • Altered Neuronal Morphology: Changes in neurite outgrowth, dendritic branching, or spine density.

  • Disrupted Synaptic Function: Alterations in synaptic transmission, plasticity, or network activity that are independent of the modulation of 24HC levels.

  • Mitochondrial Dysfunction: Impaired mitochondrial function, which can be a common off-target effect of many compounds.

  • Inhibition of other Cytochrome P450 (CYP) Enzymes: Although this compound has high selectivity, it's worth considering potential interactions with other neuronal CYPs at high concentrations.

Q4: At what concentration of this compound should I start to suspect off-target effects?

Off-target effects are more likely to be observed at concentrations significantly above the IC50 for CH24H inhibition. This compound's IC50 for CH24H is approximately 7.4 nM.[4] If you are observing unexpected phenotypes at concentrations several orders of magnitude higher than this, it is prudent to investigate potential off-target effects.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound in neuronal cultures.

Observed Issue Potential Cause (Off-Target Related) Recommended Action
Unexpected Neuronal Death or Low Viability This compound may be causing cytotoxicity at the concentration used.Perform a dose-response curve and assess cell viability using assays like MTT, LDH, or live/dead staining (See Experimental Protocols ).
Altered Neurite Outgrowth or Neuronal Morphology The compound might be interfering with cytoskeletal dynamics or other signaling pathways involved in neuronal development.Quantify neurite length and branching using high-content imaging. Compare the effects of this compound to known modulators of neurite outgrowth.
Changes in Synaptic Activity (e.g., firing rate, synaptic strength) This compound could be directly or indirectly modulating ion channels, neurotransmitter receptors, or synaptic vesicle release machinery.Use electrophysiology (e.g., patch-clamp, multi-electrode array) or calcium imaging to characterize the effects on synaptic transmission and network activity (See Experimental Protocols ).
Inconsistent or Irreproducible Results This could be due to variability in the neuronal culture, compound stability, or experimental procedure.Ensure consistent cell plating density, use fresh compound dilutions for each experiment, and follow a standardized experimental timeline. Refer to our neuronal culture troubleshooting tips.

This compound Selectivity Profile

This compound has been shown to be highly selective for CH24H over other cytochrome P450 enzymes. The following table summarizes the IC50 values for this compound against various CYPs.

Cytochrome P450 IsoformIC50 (nM)
CH24H (CYP46A1) 7.4
CYP2C862,000
CYP2C919,000
CYP2D6>100,000
CYP3A466,000
CYP1A2>100,000
CYP2C1914,000

Data sourced from the Journal of Medicinal Chemistry.[4]

Experimental Protocols

Here are detailed methodologies for key experiments to investigate potential off-target effects of this compound.

Assessment of Neuronal Viability (MTT Assay)

This protocol assesses cell metabolic activity as an indicator of viability.

Materials:

  • Primary neuronal cultures in a 96-well plate

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Culture primary neurons to the desired density in a 96-well plate.

  • Treat neurons with a range of this compound concentrations (e.g., 10 nM to 100 µM) and appropriate vehicle controls for the desired duration (e.g., 24, 48 hours).

  • Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Measurement of Cytotoxicity (LDH Assay)

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

Materials:

  • Primary neuronal cultures in a 96-well plate

  • This compound stock solution

  • Commercially available LDH cytotoxicity assay kit

  • Plate reader capable of measuring absorbance at the wavelength specified by the kit manufacturer

Procedure:

  • Culture primary neurons in a 96-well plate.

  • Treat neurons with a range of this compound concentrations and controls (vehicle, positive control for maximum LDH release).

  • At the end of the treatment period, carefully collect a sample of the culture supernatant from each well.

  • Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the collected supernatants.

  • Measure the absorbance using a plate reader.

  • Calculate cytotoxicity as a percentage of the maximum LDH release control.[5][6][7][8]

Assessment of Apoptosis (Caspase-3 Assay)

This protocol measures the activity of caspase-3, a key effector in the apoptotic cascade.

Materials:

  • Primary neuronal cultures

  • This compound stock solution

  • Commercially available fluorometric or colorimetric caspase-3 assay kit

  • Plate reader capable of measuring fluorescence or absorbance

Procedure:

  • Culture and treat neurons with this compound as described in the previous protocols.

  • Lyse the cells according to the assay kit's instructions.

  • Add the caspase-3 substrate to the cell lysates.

  • Incubate to allow for the cleavage of the substrate by active caspase-3.

  • Measure the resulting fluorescent or colorimetric signal using a plate reader.

  • Quantify caspase-3 activity relative to control conditions.

Evaluation of Synaptic Function (Calcium Imaging)

This protocol uses calcium imaging to assess changes in spontaneous neuronal activity.

Materials:

  • Primary neuronal cultures grown on glass-bottom dishes

  • This compound stock solution

  • A calcium indicator dye (e.g., Fluo-4 AM) or genetically encoded calcium indicator (e.g., GCaMP)

  • Fluorescence microscope with a camera capable of time-lapse imaging

Procedure:

  • Load the neuronal cultures with the calcium indicator according to the manufacturer's protocol.

  • Acquire baseline spontaneous calcium transients for a defined period.

  • Apply this compound at the desired concentration and continue to record calcium activity.

  • Analyze the frequency, amplitude, and duration of calcium transients before and after drug application.

  • Compare the effects to a vehicle control.

Visualizations

Soticlestat_On_Target_Pathway This compound This compound CH24H CH24H (CYP46A1) This compound->CH24H Inhibits _24HC 24S-Hydroxycholesterol (24HC) CH24H->_24HC Converts to Cholesterol Cholesterol Cholesterol->CH24H Substrate NMDAR NMDA Receptor _24HC->NMDAR Positive Allosteric Modulator Glutamate_Signaling Glutamatergic Signaling NMDAR->Glutamate_Signaling Mediates Neuronal_Hyperexcitability Neuronal Hyperexcitability Glutamate_Signaling->Neuronal_Hyperexcitability Leads to

Caption: On-target signaling pathway of this compound.

Experimental_Workflow_Off_Target start Start: Observe Unexpected Phenotype with this compound viability Assess Neuronal Viability (e.g., MTT, Live/Dead Assay) start->viability cytotoxicity Measure Cytotoxicity (e.g., LDH Assay) start->cytotoxicity apoptosis Evaluate Apoptosis (e.g., Caspase-3 Assay) start->apoptosis morphology Analyze Neuronal Morphology (High-Content Imaging) start->morphology synaptic_function Investigate Synaptic Function (Electrophysiology, Calcium Imaging) start->synaptic_function conclusion Conclusion: Characterize Potential Off-Target Effect viability->conclusion cytotoxicity->conclusion apoptosis->conclusion morphology->conclusion synaptic_function->conclusion

Caption: Workflow for investigating potential off-target effects.

Troubleshooting_Logic issue Issue: Unexpected Neuronal Death is_dose_dependent Is the effect dose-dependent? issue->is_dose_dependent is_above_ic50 Is the effective concentration >> IC50 for CH24H? is_dose_dependent->is_above_ic50 Yes culture_issue Check for Culture Artifacts/Contamination is_dose_dependent->culture_issue No off_target Likely Off-Target Cytotoxicity is_above_ic50->off_target Yes on_target Consider On-Target Mediated Excitotoxicity (in specific models) is_above_ic50->on_target No

Caption: A logical approach to troubleshooting unexpected cell death.

References

Soticlestat Aqueous Stability and Degradation Profile: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Detailed stability and degradation data for soticlestat in aqueous solutions are not publicly available. This technical support guide is based on established principles of pharmaceutical stability analysis and forced degradation studies. The experimental details, data, and degradation pathways presented are illustrative and intended to serve as a general guide for researchers working with similar compounds.

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways for a molecule like this compound in aqueous solutions?

A1: Based on its chemical structure, this compound, like many pharmaceutical compounds, may be susceptible to hydrolysis and oxidation.[1][2] Hydrolytic degradation can occur in aqueous solutions, potentially catalyzed by acidic or basic conditions.[3] Oxidative degradation can be initiated by exposure to oxygen, peroxides, or certain metal ions.[4] Photodegradation upon exposure to UV or visible light is also a possibility that should be investigated.[1]

Q2: I am not observing any degradation of this compound under my stress conditions. What should I do?

A2: If no degradation is observed, consider the following troubleshooting steps:

  • Increase the stressor concentration: The concentration of acid, base, or oxidizing agent may be insufficient to induce degradation within the experimental timeframe.

  • Elevate the temperature: Increasing the temperature can accelerate degradation reactions.[3] However, be cautious not to use conditions that are unrealistically harsh and could lead to irrelevant degradation pathways.

  • Extend the exposure time: The degradation kinetics may be slow, requiring longer exposure to the stressor.

  • Verify the analytical method's stability-indicating capability: Ensure your analytical method can separate the parent drug from potential degradation products. Co-elution could mask the presence of degradants.

Q3: My this compound sample shows multiple unexpected peaks in the chromatogram after stress testing. How do I identify them?

A3: The presence of multiple peaks indicates the formation of several degradation products. To identify these, a systematic approach is necessary:

  • Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer to determine the mass-to-charge ratio (m/z) of the unknown peaks. High-resolution mass spectrometry (HRMS) can provide accurate mass data to help determine the elemental composition.[5]

  • Tandem Mass Spectrometry (MS/MS): Fragment the ions of the unknown peaks to obtain structural information about the degradation products.

  • Forced Degradation of Suspected Structures: If you hypothesize a particular degradation product, attempt to synthesize it and compare its chromatographic and spectral properties to the unknown peak.

Q4: Can I use the same analytical method for quantifying this compound and its degradation products?

A4: A single stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, should be developed and validated to separate and quantify the active pharmaceutical ingredient (API) from all its potential degradation products and impurities.[6][7] The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.[8][9]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor peak shape or resolution in HPLC analysis Inappropriate mobile phase pH or composition.Optimize the mobile phase. For ionizable compounds, adjusting the pH can significantly improve peak shape. A gradient elution may be necessary to resolve all peaks.
Column degradation.Ensure the mobile phase pH is within the stable range for the column. If necessary, replace the column.
Inconsistent results between replicate experiments Instability of the sample solution.Evaluate the stability of the sample in the analytical solution.[7] If unstable, prepare samples immediately before analysis or store them under conditions that minimize degradation (e.g., refrigeration, protection from light).
Inadequate sample preparation.Review and standardize the sample preparation procedure to minimize variability.
Mass balance is not within the acceptable range (e.g., 95-105%) Some degradation products are not being detected.Ensure the detection wavelength is appropriate for both the parent drug and all degradation products. A photodiode array (PDA) detector can be used to screen for the optimal wavelength.
Degradants are not eluting from the column.Modify the mobile phase composition or gradient to elute all components.
Formation of volatile or non-UV active degradants.Consider using alternative detection methods such as a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS).

Summary of (Hypothetical) Forced Degradation Data

The following tables represent hypothetical data from a forced degradation study of this compound to illustrate how results can be presented.

Table 1: Summary of this compound Degradation under Various Stress Conditions

Stress Condition % Degradation of this compound Number of Degradation Products Major Degradation Product (Peak Area %)
Acid Hydrolysis (0.1 M HCl, 60°C, 24h) 15.22DP1 (12.5%)
Base Hydrolysis (0.1 M NaOH, 60°C, 4h) 25.83DP2 (18.9%)
Oxidative (3% H₂O₂, RT, 24h) 8.51DP3 (7.8%)
Thermal (80°C, 48h) 3.11DP1 (2.9%)
Photolytic (ICH Q1B, 24h) 5.62DP4 (4.2%)

Table 2: Chromatographic Data for this compound and its Degradation Products

Compound Retention Time (min) Relative Retention Time (RRT)
This compound10.51.00
DP16.20.59
DP27.80.74
DP39.10.87
DP411.81.12

Experimental Protocols

Below are generalized protocols for conducting forced degradation studies.

1. Acid and Base Hydrolysis

  • Objective: To investigate the degradation of this compound in acidic and basic conditions.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • For acid hydrolysis, dilute the stock solution with 0.1 M hydrochloric acid (HCl) to a final concentration of 100 µg/mL.

    • For base hydrolysis, dilute the stock solution with 0.1 M sodium hydroxide (NaOH) to a final concentration of 100 µg/mL.

    • Incubate the solutions at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At various time points, withdraw aliquots, neutralize them (for the acid-stressed sample, add an equivalent amount of base, and vice versa), and dilute with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the samples by a stability-indicating HPLC method.

2. Oxidative Degradation

  • Objective: To assess the susceptibility of this compound to oxidation.

  • Procedure:

    • Prepare a 100 µg/mL solution of this compound in a suitable solvent.

    • Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the this compound solution.

    • Keep the solution at room temperature, protected from light, for a specified duration (e.g., 24 hours).

    • At designated time points, withdraw aliquots and dilute them with the mobile phase for HPLC analysis.

    • Analyze the samples by a stability-indicating HPLC method.

3. Photostability Testing

  • Objective: To determine the effect of light on the stability of this compound.

  • Procedure:

    • Prepare a solution of this compound (e.g., 100 µg/mL) and place it in a transparent container.

    • Expose the solution to a light source as specified in the ICH Q1B guideline (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) under the same temperature conditions.

    • After the exposure period, dilute the samples with the mobile phase and analyze them by HPLC.

Visualizations

G Experimental Workflow for Forced Degradation Studies cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Dilute to working conc. base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Dilute to working conc. oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Dilute to working conc. photo Photolysis (ICH Q1B) stock->photo Dilute to working conc. hplc Stability-Indicating HPLC-UV/PDA acid->hplc Analyze at time points base->hplc Analyze at time points oxidation->hplc Analyze at time points photo->hplc Analyze at time points ms LC-MS/MS for Identification hplc->ms Characterize unknown peaks

Caption: Workflow for conducting forced degradation studies.

G Hypothetical Degradation Pathway of this compound This compound This compound DP1 Degradation Product 1 (Hydrolysis Product) This compound->DP1 Acidic Conditions DP2 Degradation Product 2 (Hydrolysis Product) This compound->DP2 Basic Conditions DP3 Degradation Product 3 (Oxidation Product) This compound->DP3 Oxidizing Agent

Caption: A hypothetical degradation pathway for this compound.

References

Potential for drug-drug interactions with Soticlestat and UGT substrates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the potential for drug-drug interactions (DDIs) between soticlestat and substrates of UDP-glucuronosyltransferase (UGT) enzymes.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for this compound?

A1: this compound is predominantly metabolized by the liver via glucuronidation.[1] The major enzymes involved are UGT1A9 and UGT2B4, with UGT2B4 accounting for approximately 90% of its metabolism.[1][2] Cytochrome P450 (CYP) enzymes, specifically CYP3A, contribute to a lesser extent (about 34%) to its overall metabolism.[2][3]

Q2: Does this compound inhibit UGT enzymes?

A2: In vitro studies have shown that this compound does not inhibit the common drug-metabolizing UGT enzymes at clinically relevant concentrations.[2][3] The tested isoforms include UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B7, UGT2B15, UGT2B4, and UGT2B17.[2]

Q3: What about the major metabolite of this compound, TAK-935-G? Does it inhibit UGT enzymes?

A3: The major glucuronide metabolite of this compound, TAK-935-G, is also not an inhibitor of the most common UGT enzymes.[2][3][4][5] For all UGT isoforms tested, the half-maximal inhibitory concentration (IC50) values were greater than 200 µM, indicating a lack of inhibitory effect.[4]

Q4: Is there a risk of this compound causing drug-drug interactions with co-administered drugs that are UGT substrates?

A4: Based on current in vitro and clinical data, there is a low risk of this compound or its major metabolite acting as a perpetrator of clinically significant DDIs with drugs that are UGT substrates.[4][5] Studies have shown that this compound and TAK-935-G do not inhibit the glucuronidation of several anti-seizure medications that are known UGT substrates.[4][5]

Q5: How does co-administration of a UGT inhibitor affect this compound's pharmacokinetics?

A5: A clinical study investigating the effect of mefenamic acid, a strong UGT1A9 inhibitor, on this compound pharmacokinetics found no clinically significant interaction.[6][7] The geometric mean ratio for the area under the curve (AUC) of this compound when co-administered with mefenamic acid was 100.6%.[6]

Troubleshooting Guide for In Vitro Experiments

Issue Potential Cause Troubleshooting Steps
Unexpectedly high inhibition of a UGT substrate in the presence of this compound. 1. Contamination of reagents. 2. Non-specific binding in the assay system. 3. This compound concentration is too high and not clinically relevant. 4. The UGT substrate is also a substrate for CYP enzymes that this compound weakly inhibits (e.g., CYP2C19, CYP3A4).1. Run appropriate vehicle controls. 2. Include a protein-free control to assess non-specific binding. 3. Re-evaluate the this compound concentrations based on expected clinical plasma levels. 4. Use specific inhibitors for relevant CYP enzymes to dissect the metabolic pathways.
Inconsistent results in this compound glucuronidation assays. 1. Variability in the activity of human liver microsomes (HLMs) or recombinant UGT enzymes. 2. Substrate instability. 3. Suboptimal incubation conditions (e.g., pH, co-factor concentration).1. Qualify each new lot of HLMs or recombinant enzymes with a known substrate. 2. Assess the stability of this compound in the assay buffer over the incubation period. 3. Optimize incubation time, protein concentration, and UDPGA concentration.
Difficulty in quantifying this compound and its glucuronide metabolite. 1. Poor chromatographic separation. 2. Ion suppression in mass spectrometry. 3. Low analytical sensitivity.1. Optimize the LC-MS/MS method (e.g., gradient, column chemistry). 2. Use a stable isotope-labeled internal standard for both this compound and TAK-935-G. 3. Prepare calibration standards in a matrix that matches the study samples.

Data Presentation

Table 1: In Vitro Inhibition of UGT Enzymes by this compound Metabolite (TAK-935-G)

UGT IsoformSubstrateIC50 (µM)
UGT1A1Estradiol-3-glucuronide> 200
UGT1A3Chenodeoxycholic acid> 200
UGT1A4Trifluoperazine> 200
UGT1A6Serotonin> 200
UGT1A9Propofol> 200
UGT2B7Zidovudine> 200
UGT2B15S-Oxazepam> 200
UGT2B17Testosterone> 200
UGT2B4This compound> 200
Data sourced from in vitro studies using human liver microsomes or UGT2B4-expressing supersomes.[4]

Table 2: Clinical Drug-Drug Interaction Study: this compound with a UGT1A9 Inhibitor (Mefenamic Acid)

Pharmacokinetic ParameterGeometric Mean Ratio (%) (this compound + Mefenamic Acid vs. This compound alone)90% Confidence Interval
Cmax107.3Not Reported
AUC100.6Not Reported
Data from a Phase 1 study in healthy volunteers.[6]

Experimental Protocols

Protocol 1: In Vitro UGT Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound, TAK-935-G) on the activity of specific UGT isoforms.

  • Materials:

    • Human liver microsomes (HLMs) or recombinant UGT-expressing supersomes.

    • Specific UGT probe substrates (see Table 1).

    • Test compound (this compound or TAK-935-G).

    • UDP-glucuronic acid (UDPGA).

    • Phosphate buffer (pH 7.4).

    • LC-MS/MS system for analysis.

  • Procedure:

    • Prepare a series of dilutions of the test compound in the phosphate buffer.

    • Pre-incubate the HLMs or supersomes with the test compound dilutions at 37°C.

    • Initiate the reaction by adding the specific UGT probe substrate and UDPGA.

    • Incubate for a predetermined time at 37°C.

    • Terminate the reaction by adding a stop solution (e.g., cold acetonitrile).

    • Centrifuge to pellet the protein.

    • Analyze the supernatant for the formation of the glucuronide metabolite of the probe substrate using a validated LC-MS/MS method.

    • Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic model.

Visualizations

Soticlestat_Metabolism This compound This compound UGT2B4 UGT2B4 (~90%) This compound->UGT2B4 Major Pathway UGT1A9 UGT1A9 This compound->UGT1A9 Minor Pathway CYP3A CYP3A This compound->CYP3A Metabolite_G TAK-935-G (Glucuronide Metabolite) ~66% Metabolite_CYP CYP-mediated Metabolites ~34% UGT2B4->Metabolite_G UGT1A9->Metabolite_G CYP3A->Metabolite_CYP

Caption: Metabolic pathways of this compound.

UGT_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents (HLMs, Substrate, this compound) Dilutions Create this compound Serial Dilutions Reagents->Dilutions Preincubation Pre-incubate HLMs with this compound Dilutions->Preincubation Reaction Add Substrate & UDPGA (Start Reaction) Preincubation->Reaction Incubate Incubate at 37°C Reaction->Incubate Stop Terminate Reaction Incubate->Stop Centrifuge Centrifuge Stop->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Calculate Calculate % Inhibition & IC50 LCMS->Calculate

Caption: Workflow for in vitro UGT inhibition assay.

References

Dose-response relationship of Soticlestat on seizure frequency reduction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for researchers utilizing Soticlestat (TAK-935) in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols from key clinical trials, and data on the dose-response relationship of this compound in reducing seizure frequency.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during experiments with this compound.

QuestionAnswer
Why am I observing high variability in seizure frequency reduction between subjects? Patient response to this compound can be heterogeneous. Clinical trial data indicates a more pronounced effect in individuals with Dravet syndrome compared to Lennox-Gastaut syndrome.[1][2][3] Factors such as the specific epilepsy syndrome, underlying genetic mutations, and concomitant anti-epileptic drug use can influence efficacy. It is crucial to have a well-defined and homogenous patient or animal model population for your studies.
What are the common adverse events to monitor for? This compound has been generally well-tolerated in clinical trials.[4][5] However, researchers should monitor for potential adverse events such as lethargy, dysarthria, and headache.[4] In a phase 1b/2a trial, some patients taking concomitant perampanel experienced increased seizure frequency, suggesting a potential for pharmacodynamic interactions that warrant careful consideration in experimental designs.
How do I confirm target engagement of this compound in my model? Plasma levels of 24S-hydroxycholesterol (24HC) serve as a reliable biomarker for central target engagement of this compound.[4][6] A dose-dependent reduction in plasma 24HC levels indicates inhibition of the cholesterol 24-hydroxylase (CH24H) enzyme.[3]
What is the recommended dosing strategy for preclinical studies? Clinical studies in pediatric patients utilized a dose-optimization period, titrating from 100 mg twice daily (BID) to 200 mg BID, and finally to a maintenance dose of 300 mg BID (with weight-based equivalents for patients <60 kg).[2][7][8] The majority of patients in the pivotal ELEKTRA study were maintained on the 300 mg BID equivalent dose.[3] For preclinical animal models, allometric scaling from the clinically effective doses should be performed to determine an appropriate starting dose range.
How long should I wait to observe a significant effect on seizure frequency? The ELEKTRA study had a 12-week maintenance period following an 8-week dose optimization period.[2][8] The primary endpoint was assessed after this maintenance period. Long-term extension studies, like ENDYMION, have shown that seizure frequency reduction can be progressive over several months of treatment.[9][10] Therefore, experimental designs should consider a sufficiently long treatment duration to observe the full therapeutic potential.

Data Presentation: Dose-Response Relationship of this compound

The following tables summarize the quantitative data on seizure frequency reduction from key clinical trials of this compound.

Table 1: this compound Efficacy in the Phase 2 ELEKTRA Study (Pediatric Patients) [2][3][8]

Patient PopulationTreatment GroupMedian Reduction in Seizure Frequency (Full Treatment Period)Placebo-Adjusted Median Reductionp-value
Dravet Syndrome (DS) This compound33.8%46.0%0.0007
Placebo-7.0% (increase)
Lennox-Gastaut Syndrome (LGS) This compound20.6%14.8%0.1279
Placebo6.0%
Combined DS and LGS This compound29.8%25.1%0.0024
Placebo0.0%

Note: The ELEKTRA study involved a dose-optimization period, with the majority of patients (80.3%) reaching the target maintenance dose equivalent to 300 mg BID.[3]

Table 2: this compound Efficacy in the Phase 1b/2a Study (Adults with DEEs) [4][6]

Treatment PhaseTreatment GroupMedian Change in Seizure Frequency from Baseline
Part A (Double-Blind) This compound+16.71% (increase)
Placebo+22.16% (increase)
Part B (Open-Label) This compound-36.38% (reduction)

Experimental Protocols

This section provides an overview of the methodologies used in the pivotal clinical trials for this compound.

ELEKTRA Study (Phase 2) Protocol Overview
  • Study Design: A multi-center, randomized, double-blind, placebo-controlled study.[1][2]

  • Patient Population: 141 pediatric patients (aged 2 to 17 years) with highly refractory seizures associated with Dravet Syndrome or Lennox-Gastaut Syndrome.[1][2][7]

  • Screening Period: A four- to six-week period to establish baseline seizure frequency.[2]

  • Treatment Period: A 20-week double-blind treatment period, which included:[2]

    • An 8-week dose optimization period where this compound was titrated from 100 mg BID to 200 mg BID, and then to 300 mg BID (with weight-based adjustments for patients under 60 kg).[2][8]

    • A 12-week maintenance period at the optimized dose.[2][8]

  • Primary Endpoint: The percent change from baseline in the frequency of convulsive seizures (for DS) and drop seizures (for LGS) during the 12-week maintenance period.[7]

SKYLINE Study (Phase 3) Protocol Overview
  • Study Design: A global, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[5]

  • Patient Population: Pediatric and young adult subjects with refractory Dravet Syndrome.[5]

  • Treatment: this compound administered as an adjunctive therapy to standard of care, compared to placebo plus standard of care.[5]

  • Primary Endpoint: The percent change from baseline in convulsive seizure frequency per 28 days over the full treatment period.[5]

Mandatory Visualizations

This compound Mechanism of Action: Signaling Pathway

Soticlestat_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Cholesterol Cholesterol CH24H Cholesterol 24-Hydroxylase (CH24H) Cholesterol->CH24H Substrate NMDA_Receptor NMDA Receptor Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Activates Neuronal_Hyperexcitability Neuronal Hyperexcitability Ca_Influx->Neuronal_Hyperexcitability Leads to Seizures Seizures Neuronal_Hyperexcitability->Seizures Contributes to This compound This compound This compound->CH24H Inhibits _24HC 24S-Hydroxycholesterol (24HC) CH24H->_24HC Converts to _24HC->NMDA_Receptor Positive Allosteric Modulator

Caption: this compound inhibits CH24H, reducing 24HC and subsequent NMDA receptor-mediated neuronal hyperexcitability.

Experimental Workflow for a Clinical Trial of this compound

Soticlestat_Experimental_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Period (4-6 Weeks) Establish Seizure Frequency Patient_Screening->Baseline Randomization Randomization Baseline->Randomization Soticlestat_Arm This compound Treatment Arm Randomization->Soticlestat_Arm Placebo_Arm Placebo Control Arm Randomization->Placebo_Arm Dose_Titration Dose Optimization Period (8 Weeks) 100mg -> 200mg -> 300mg BID Soticlestat_Arm->Dose_Titration Maintenance Maintenance Period (12 Weeks) Dose_Titration->Maintenance Primary_Endpoint Primary Endpoint Assessment (Seizure Frequency Reduction) Maintenance->Primary_Endpoint Safety_Followup Safety Follow-up Primary_Endpoint->Safety_Followup Data_Analysis Data Analysis Safety_Followup->Data_Analysis

References

Impact of food on the bioavailability of Soticlestat formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of food on the bioavailability of Soticlestat formulations. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide detailed experimental protocols and data analysis.

Frequently Asked Questions (FAQs)

Q1: What is the effect of food on the bioavailability of this compound tablets?

A1: Administration of this compound tablets with a high-fat meal has been shown to decrease the maximum plasma concentration (Cmax) and delay the time to reach Cmax (Tmax). However, the overall drug exposure, as measured by the area under the plasma concentration-time curve (AUC), is not significantly affected.[1][2][3] This indicates that while food slows the rate of absorption, it does not reduce the total amount of this compound absorbed.

Q2: Should this compound be administered with or without food in a clinical or experimental setting?

A2: Since the overall exposure (AUC) of this compound is not significantly impacted by food, it can be administered without strict regard to meals.[1][2][3] However, it is crucial to maintain consistency in administration (i.e., always with food or always without food) throughout a study to minimize variability in pharmacokinetic profiles, particularly the rate of absorption.

Q3: Are there different formulations of this compound available for research?

A3: Yes, this compound has been studied in at least two oral formulations: an oral solution and a tablet formulation.[1][2][3]

Q4: How do the pharmacokinetic profiles of the oral solution and tablet formulations of this compound compare?

A4: The oral solution of this compound is more rapidly absorbed than the tablet formulation, resulting in a higher Cmax and a shorter Tmax. The overall exposure (AUC) is also slightly higher with the oral solution compared to the tablet.[3]

Troubleshooting Guide

Issue: High variability in pharmacokinetic data between study subjects.

  • Possible Cause: Inconsistent administration with regard to meals.

  • Troubleshooting Step: Ensure a standardized protocol for this compound administration relative to food intake for all subjects. All subjects should either be in a fasted state or have consumed a standardized meal before drug administration.

Issue: Lower than expected Cmax values in a study using the tablet formulation.

  • Possible Cause: The study protocol involves administration with food.

  • Troubleshooting Step: Review the experimental protocol to confirm if this compound was administered with a meal. If so, the lower Cmax is an expected outcome. If a higher Cmax is desired for experimental reasons, consider administering the tablet in a fasted state or using the oral solution formulation if available.

Data Presentation

The following tables summarize the quantitative data from a clinical study evaluating the impact of food on the bioavailability of a single 300 mg dose of this compound tablets in healthy subjects.

Table 1: Pharmacokinetic Parameters of this compound (300 mg Tablet) in Fed vs. Fasted States

ParameterFed State (with high-fat meal)Fasted State
Cmax (ng/mL) 10701800
AUClast (ngh/mL) 1200012800
AUCinf (ngh/mL) 1210012900
Tmax (h) 4.000.53

Data represents geometric mean values.

Table 2: Statistical Analysis of the Food Effect on this compound (300 mg Tablet) Bioavailability

ParameterGeometric Mean Ratio (Fed/Fasted) (%)90% Confidence Interval
Cmax 59.347.1 - 74.7
AUClast 93.881.2 - 108.4
AUCinf 93.681.3 - 107.8

Experimental Protocols

Protocol: Food Effect Study on this compound Bioavailability

This protocol outlines the methodology for a standard food effect study on this compound tablets.

  • Subject Population: Healthy adult volunteers.

  • Study Design: A randomized, open-label, two-period, two-sequence crossover study.

  • Treatment Arms:

    • Fasted State: A single oral dose of 300 mg this compound tablet administered after an overnight fast of at least 10 hours.

    • Fed State: A single oral dose of 300 mg this compound tablet administered shortly after the consumption of a standardized high-fat breakfast.

  • Standardized High-Fat Meal Composition: The meal should be high in fat and calories, with a composition of approximately 150 calories from protein, 250 calories from carbohydrates, and 500-600 calories from fat.

  • Washout Period: A sufficient washout period between the two treatment periods to ensure complete elimination of the drug from the previous dose.

  • Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

  • Pharmacokinetic Analysis: Plasma concentrations of this compound are determined using a validated analytical method. The pharmacokinetic parameters (Cmax, Tmax, AUClast, AUCinf) are calculated for both fed and fasted conditions.

  • Statistical Analysis: The geometric mean ratios of Cmax and AUC for fed versus fasted states, along with their 90% confidence intervals, are calculated to assess the magnitude of the food effect.

Visualizations

Soticlestat_Signaling_Pathway cluster_neuron Neuron cholesterol Cholesterol ch24h Cholesterol 24-hydroxylase (CH24H) cholesterol->ch24h This compound This compound (TAK-935) This compound->ch24h Inhibits hc24 24S-Hydroxycholesterol (24S-HC) ch24h->hc24 Converts nmda NMDA Receptor hc24->nmda Positive Allosteric Modulation ca_ion Ca²⁺ Influx nmda->ca_ion glutamate Glutamate glutamate->nmda Activates hyperexcitability Neuronal Hyperexcitability ca_ion->hyperexcitability

Caption: this compound's mechanism of action in reducing neuronal hyperexcitability.

Food_Effect_Workflow cluster_study_design Study Design cluster_period1 Period 1 cluster_armA Arm A (Fasted) cluster_armB Arm B (Fed) cluster_period2 Period 2 (Crossover) cluster_armA2 Arm A (Fed) cluster_armB2 Arm B (Fasted) screening Subject Screening randomization Randomization screening->randomization cluster_armA cluster_armA cluster_armB cluster_armB fasting_A Overnight Fast (≥10 hours) dosing_A Administer 300mg This compound Tablet fasting_A->dosing_A pk_sampling_A Serial Blood Sampling dosing_A->pk_sampling_A meal_B High-Fat Meal dosing_B Administer 300mg This compound Tablet meal_B->dosing_B pk_sampling_B Serial Blood Sampling dosing_B->pk_sampling_B washout Washout Period cluster_period2 cluster_period2 washout->cluster_period2 meal_A2 High-Fat Meal dosing_A2 Administer 300mg This compound Tablet meal_A2->dosing_A2 pk_sampling_A2 Serial Blood Sampling dosing_A2->pk_sampling_A2 fasting_B2 Overnight Fast (≥10 hours) dosing_B2 Administer 300mg This compound Tablet fasting_B2->dosing_B2 pk_sampling_B2 Serial Blood Sampling dosing_B2->pk_sampling_B2 analysis Pharmacokinetic & Statistical Analysis cluster_period1 cluster_period1 cluster_period1->washout cluster_period2->analysis

Caption: Experimental workflow for a two-way crossover food effect study.

References

Validation & Comparative

Comparative Analysis of Soticlestat and Other CH24H Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Soticlestat and other Cholesterol 24-hydroxylase (CH24H) inhibitors, supported by available preclinical data. This document summarizes quantitative data in structured tables, details experimental methodologies for key assays, and includes visualizations of relevant pathways and workflows.

Cholesterol 24-hydroxylase (CH24H), also known as CYP46A1, is a brain-specific enzyme that plays a crucial role in cholesterol homeostasis in the central nervous system by converting cholesterol to 24S-hydroxycholesterol (24HC).[1] Elevated levels of 24HC have been linked to increased glutamatergic signaling and neuroinflammation, making CH24H a promising therapeutic target for neurological disorders characterized by neuronal hyperexcitability, such as epilepsy.[1][2]

This compound (TAK-935) is a first-in-class, potent, and selective inhibitor of CH24H.[3][4] It has been investigated in clinical trials for the treatment of rare epilepsy syndromes, including Dravet syndrome and Lennox-Gastaut syndrome.[5] While Takeda has announced the discontinuation of this compound's development, the exploration of CH24H inhibition as a therapeutic strategy continues. This guide provides a comparative overview of this compound and other identified CH24H inhibitors based on published preclinical data.

In Vitro Potency and Selectivity

A critical aspect of drug development is the potency and selectivity of a compound for its target enzyme. The half-maximal inhibitory concentration (IC50) is a key measure of potency, while selectivity is assessed by comparing its inhibitory activity against other related enzymes, such as other cytochrome P450 (CYP) enzymes.

InhibitorCH24H IC50 (nM)CYP3A4 InhibitionOther CYP Inhibition DataReference
This compound (TAK-935) 7.4IC50 = 66,000 nMNegligible inhibition of CYP2C8, CYP2C9, CYP2D6, CYP1A2, and CYP2C19.[1][6]
Compound 17 8.521% inhibition at 10 µM2% inhibition of CYP2C8, 19% of CYP2C9, and 3% of CYP2D6 at 10 µM.[7][8]
Voriconazole Ki = 11Potent inhibitor of CYP3A4.Also inhibits CYP2C19 and CYP2C9.[1]

Note: The data presented is derived from different studies and may not be directly comparable due to potential variations in experimental conditions.

In Vivo Pharmacodynamics: Brain 24HC Reduction

The primary pharmacodynamic effect of CH24H inhibitors is the reduction of 24S-hydroxycholesterol (24HC) levels in the brain. This demonstrates target engagement and is a key biomarker for the potential therapeutic efficacy of these compounds.

InhibitorAnimal ModelDoseBrain 24HC ReductionReference
This compound (TAK-935) Mice1, 3, and 10 mg/kg (oral)Dose-dependent reduction.[3]
Mice30 mg/kg p.o. q.d.~50% reduction correlated with therapeutic effects in a kindling model.[9]
Compound 17 Mice30 mg/kg (oral)26% reduction.[7]

Note: The data presented is derived from different studies and may not be directly comparable due to potential variations in experimental conditions.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes involved in the evaluation of CH24H inhibitors, the following diagrams are provided.

CH24H_Inhibition_Pathway cluster_neuron Neuron cluster_synapse Synapse Cholesterol Cholesterol CH24H CH24H Cholesterol->CH24H Metabolized by 24HC 24S-Hydroxycholesterol CH24H->24HC NMDAR NMDA Receptor 24HC->NMDAR Positive Allosteric Modulator This compound This compound & Other Inhibitors This compound->CH24H Inhibits Reduced_Hyperexcitability Reduced Neuronal Hyperexcitability This compound->Reduced_Hyperexcitability Therapeutic Goal Glutamate Glutamate Glutamate->NMDAR Activates Hyperexcitability Neuronal Hyperexcitability NMDAR->Hyperexcitability Leads to

Mechanism of CH24H Inhibition

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies (Rodent Models) Inhibition_Assay CH24H Inhibition Assay (IC50 Determination) Selectivity_Assay CYP Selectivity Assay (Human Liver Microsomes) Dosing Inhibitor Administration (e.g., oral gavage) Brain_Tissue Brain Tissue Collection Dosing->Brain_Tissue Efficacy_Models Seizure Models (e.g., Kindling, Dravet Syndrome) Dosing->Efficacy_Models 24HC_Measurement Quantification of 24HC Levels (LC-MS/MS) Brain_Tissue->24HC_Measurement Compound_Synthesis CH24H Inhibitor (e.g., this compound, Compound 17) Compound_Synthesis->Inhibition_Assay Compound_Synthesis->Selectivity_Assay Compound_Synthesis->Dosing

Experimental Workflow for CH24H Inhibitor Evaluation

Experimental Protocols

CH24H (CYP46A1) Enzyme Inhibition Assay

This protocol is a generalized procedure for determining the in vitro potency of CH24H inhibitors.

Materials:

  • Human CH24H (CYP46A1) enzyme (e.g., recombinant protein or microsomes from cells overexpressing the enzyme)

  • [¹⁴C]-Cholesterol (substrate)

  • Test inhibitors (e.g., this compound, Compound 17)

  • Assay buffer (e.g., 50 mM Potassium Phosphate buffer, pH 7.4)

  • NADPH (cofactor)

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the CH24H enzyme in the assay buffer.

  • Add the test inhibitor at various concentrations to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding [¹⁴C]-Cholesterol and NADPH.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a quenching solution (e.g., a strong acid or organic solvent).

  • Extract the radiolabeled product, [¹⁴C]-24S-hydroxycholesterol, from the reaction mixture.

  • Quantify the amount of [¹⁴C]-24S-hydroxycholesterol produced using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test inhibitor relative to a control reaction without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.[10]

CYP Selectivity Assay using Human Liver Microsomes

This protocol outlines a general method for assessing the selectivity of CH24H inhibitors against other major CYP450 enzymes.[11][12]

Materials:

  • Pooled human liver microsomes

  • Specific probe substrates for each CYP isoform to be tested (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4)

  • Test inhibitor

  • NADPH generating system

  • LC-MS/MS system

Procedure:

  • Pre-incubate the human liver microsomes with the test inhibitor at various concentrations.

  • Add the specific probe substrate for the CYP isoform of interest.

  • Initiate the reaction by adding the NADPH generating system.

  • Incubate at 37°C for a specific time.

  • Terminate the reaction by adding a stop solution (e.g., acetonitrile).

  • Analyze the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

  • Calculate the percent inhibition of each CYP isoform by the test inhibitor compared to a vehicle control.

  • Determine the IC50 value for each CYP isoform if significant inhibition is observed.[13]

Quantification of 24S-Hydroxycholesterol in Mouse Brain by LC-MS/MS

This protocol describes a general procedure for measuring the in vivo pharmacodynamic effect of CH24H inhibitors.[14][15]

Materials:

  • Brain tissue from treated and control animals

  • Internal standard (e.g., deuterated 24S-hydroxycholesterol)

  • Homogenizer

  • Organic solvents for extraction (e.g., methyl-tert-butyl ether)

  • LC-MS/MS system

Procedure:

  • Homogenize the collected brain tissue in a suitable buffer.

  • Add a known amount of the internal standard to the homogenate.

  • Perform a liquid-liquid extraction to isolate the sterols, including 24HC, from the brain homogenate.

  • Evaporate the organic solvent and reconstitute the residue in a mobile phase-compatible solvent.

  • Inject the sample into the LC-MS/MS system.

  • Separate 24HC from other sterols using a suitable liquid chromatography method.

  • Detect and quantify 24HC and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Calculate the concentration of 24HC in the brain tissue based on the peak area ratio of the analyte to the internal standard and a standard curve.[10][14]

Conclusion

This compound and Compound 17 have emerged as potent and selective inhibitors of CH24H with demonstrated in vitro and in vivo activity. While this compound has undergone more extensive preclinical and clinical evaluation, the discovery of other selective inhibitors like Compound 17 highlights the continued interest in CH24H as a therapeutic target. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers in the field of neuroscience and drug discovery to further explore the therapeutic potential of CH24H inhibition. Direct comparative studies will be crucial in the future to definitively establish the relative advantages of these and other novel CH24H inhibitors.

References

A Comparative Guide to the Anticonvulsive Effects of Soticlestat in Key Epilepsy Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Soticlestat's performance against other anticonvulsant alternatives in various epilepsy models, supported by experimental data. This compound (TAK-935) is a first-in-class, potent, and selective inhibitor of the brain-specific enzyme cholesterol 24-hydroxylase (CH24H).[1][2] This novel mechanism of action sets it apart from conventional antiseizure medications and has been a key focus in the development for treatment-resistant developmental and epileptic encephalopathies (DEEs) such as Dravet syndrome (DS) and Lennox-Gastaut syndrome (LGS).[2][3]

Mechanism of Action of this compound

This compound works by inhibiting CH24H, the enzyme that converts cholesterol into 24S-hydroxycholesterol (24HC) in the brain.[1][4] The reduction of 24HC levels is believed to exert anticonvulsive effects through several potential pathways:[1][5]

  • Normalization of Seizure Threshold: 24HC is a positive allosteric modulator of NMDA glutamate receptors. By reducing 24HC, this compound may decrease glutamatergic hyperexcitability and raise the seizure threshold.[1][5][6]

  • Restoration of Glutamate Sequestration: The drug may help preserve cholesterol-rich lipid rafts in astrocyte membranes, which are important for the function of excitatory amino acid transporter 2 (EAAT2), a key protein for clearing glutamate from the synapse.[6]

  • Suppression of Neuroinflammation: Preclinical data suggests a correlation between reduced 24HC levels and decreased levels of the inflammatory cytokine TNF-α in the hippocampus.[6]

Below is a diagram illustrating the proposed signaling pathway.

Soticlestat_Mechanism_of_Action cluster_Neuron Neuron cluster_Astrocyte Astrocyte Cholesterol Cholesterol CH24H CH24H (CYP46A1) Cholesterol->CH24H Catabolizes _24HC 24S-Hydroxycholesterol (24HC) CH24H->_24HC NMDAR NMDA Receptor _24HC->NMDAR Positive Allosteric Modulator Hyperexcitability Neuronal Hyperexcitability NMDAR->Hyperexcitability Leads to Glutamate_Synapse Synaptic Glutamate EAAT2 EAAT2 Transporter Glutamate_Synapse->EAAT2 Uptake Glutamate_Astrocyte Astrocyte Glutamate EAAT2->Glutamate_Astrocyte CH24H_Astro CH24H Activity (in lipid rafts) CH24H_Astro->EAAT2 Decreases Function This compound This compound (TAK-935) This compound->CH24H Inhibits This compound->CH24H_Astro Inhibits

Caption: Proposed mechanism of action for this compound.

Validation in Preclinical Epilepsy Models

This compound has been evaluated in a range of rodent models of epilepsy, demonstrating a unique profile compared to conventional antiseizure medications. Its efficacy appears most pronounced in genetic and chronic models rather than acute, induced-seizure models.[7]

Experimental Workflow: Dravet Syndrome Mouse Model

The workflow below outlines a typical preclinical study using the Scn1a+/- mouse model, which recapitulates key phenotypes of Dravet syndrome.[8]

Preclinical_Workflow cluster_setup Study Setup cluster_endpoints Endpoint Assessment cluster_analysis Data Analysis A1 Select Scn1a+/- Mice (Dravet Syndrome Model) A2 Randomize into Groups (this compound vs. Vehicle) A1->A2 A3 Administer Treatment (e.g., formulated in chow) A2->A3 B1 Hyperthermia-Induced Seizures (Assess seizure threshold) A3->B1 During/After Treatment Period B2 Continuous Video-EEG Monitoring (Quantify spontaneous seizures) A3->B2 During/After Treatment Period B3 Survival Monitoring (Assess SUDEP prevention) A3->B3 During/After Treatment Period C1 Compare Seizure Frequency and Severity B1->C1 C2 Compare Survival Rates B1->C2 C3 Measure Brain 24HC Levels B1->C3 B2->C1 B2->C2 B2->C3 B3->C1 B3->C2 B3->C3

Caption: Experimental workflow for preclinical validation.

Summary of Preclinical Efficacy

The following table summarizes the quantitative results from key preclinical studies of this compound.

Epilepsy ModelSpeciesKey FindingsQuantitative DataCitation(s)
Dravet Syndrome (Scn1a+/-) MouseProtected against hyperthermia-induced seizures, reduced spontaneous seizures, and prevented premature death (SUDEP).Treated mice had 0 spontaneous seizures/day vs. 1.4/day in controls. Survival was 95% in treated mice vs. 55% in controls.[8][9]
Frings Audiogenic Seizure MouseDose-dependent shortening of tonic-extension seizures. Protective effects increased with repetitive dosing.Effective in this genetic model of audiogenic seizures.[3][7]
Amygdala Kindling MouseDelayed the acquisition of kindled seizures (epileptogenesis).Did not suppress already established (fully kindled) seizures, suggesting an effect on seizure development rather than established seizures.[3][7]
Acute Seizure Models MouseIneffective in maximal electroshock seizure (MES), acute pentylenetetrazol (PTZ), and 6-Hz psychomotor seizure models.This profile distinguishes it from many conventional antiseizure drugs that are effective in these acute models.[3][7]

Validation in Human Clinical Trials

This compound has undergone extensive clinical investigation for Dravet syndrome and Lennox-Gastaut syndrome, culminating in recently completed Phase 3 trials.

Summary of Clinical Trial Efficacy (Phase 2 & 3)

The tables below summarize the primary efficacy endpoints from the pivotal clinical trials of this compound.

Table 1: this compound Efficacy in Dravet Syndrome (DS)

StudyPhaseNo. of PatientsPrimary EndpointThis compound ResultPlacebo ResultPlacebo-Adjusted ReductionP-valueCitation(s)
ELEKTRA 251Median % change in convulsive seizure frequency (full 20-week treatment period)-33.8% +7.0%46.0% 0.0007[10][11]
SKYLINE 3144Median % change in convulsive seizure frequency (16-week treatment period)Nearly met primary endpoint (numerical reduction observed)--Missed statistical significance[12][13]
Pooled Analysis (ELEKTRA DS + SKYLINE) 2 & 3195Median % change in convulsive seizure frequencyStatistically significant reduction--0.001[13]

Table 2: this compound Efficacy in Lennox-Gastaut Syndrome (LGS)

StudyPhaseNo. of PatientsPrimary EndpointThis compound ResultPlacebo ResultPlacebo-Adjusted ReductionP-valueCitation(s)
ELEKTRA 288Median % change in drop seizure frequency (full 20-week treatment period)-20.6% -6.0%14.8% 0.1279 (Not significant)[10][14]
SKYWAY 3-Median % change in Major Motor Drop (MMD) seizure frequencyMissed primary endpoint--Not significant[12]

Note: The Phase 3 SKYLINE and SKYWAY trials for this compound missed their primary endpoints, although some secondary measures and subgroup analyses showed potential benefits. Takeda, the developer, plans to discuss the totality of the data with regulatory agencies.[12][13]

Comparison with Alternative Anticonvulsants

The treatment landscapes for Dravet and Lennox-Gastaut syndromes are complex, often requiring polypharmacy. The following table compares the reported efficacy of this compound (from Phase 2) with other commonly used or recently approved medications for these conditions. This comparison is indirect, as data comes from separate clinical trials.

Table 3: Comparative Efficacy of Antiseizure Medications in DS and LGS

DrugMechanism of ActionIndicationReported Median Seizure Reduction (vs. Placebo)Citation(s)
This compound (ELEKTRA) CH24H InhibitorDS (convulsive), LGS (drop)DS: 46% , LGS: 14.8%[10]
Valproate Broad spectrum (Na+ channel, GABA)DS & LGS (First-line)Efficacy established, but specific placebo-controlled pivotal trial data is older.[15][16]
Clobazam Benzodiazepine (GABA-A modulator)DS & LGSLGS: Up to 68.3% reduction in drop seizures (dose-dependent).[17][18]
Stiripentol GABAergic, otherDS (adjunctive with Clobazam/Valproate)69% reduction in clonic/tonic-clonic seizures.[19][20]
Cannabidiol (Epidiolex) Cannabinoid receptor modulatorDS & LGSDS: ~39% reduction in convulsive seizures. LGS: ~44% reduction in drop seizures.[17][19]
Fenfluramine (Fintepla) Serotonergic agentDS & LGSDS: Up to 66.8% reduction in convulsive seizures. LGS: ~26.5% reduction in drop seizures.[20][21][22]
Topiramate Broad spectrumDS & LGSLGS: 14.8% median reduction in drop seizures.[15][16]
Lamotrigine Sodium channel blockerLGSLGS: 32% reduction in major seizures.[15]
Rufinamide Sodium channel blockerLGSLGS: ~32.7% reduction in total seizures; ~42.5% in tonic-atonic seizures.[17][18]

Note: Sodium channel blockers like Lamotrigine and Rufinamide should be avoided in Dravet syndrome as they can worsen seizures.[20][23]

Experimental Protocols

Protocol: Preclinical Scn1a+/- Mouse Model for Dravet Syndrome
  • Objective: To assess the efficacy of this compound in a genetic mouse model of Dravet syndrome.[8]

  • Model: Heterozygous Scn1a+/- mice, which recapitulate core phenotypes like spontaneous seizures, hyperthermia-induced seizures, and increased risk of SUDEP.[8][24]

  • Treatment Administration: this compound is formulated in standard chow at a specified concentration (e.g., 0.02%) and provided ad libitum to the treatment group. The control group receives vehicle chow.[24]

  • Endpoint 1: Hyperthermia-Induced Seizures: Mice are placed in a heated chamber, and their core body temperature is gradually increased. The temperature at which the first seizure (e.g., generalized tonic-clonic seizure) occurs is recorded as the seizure threshold.

  • Endpoint 2: Spontaneous Seizures & Survival: Animals are housed in individual cages and monitored 24/7 via continuous video-electroencephalography (EEG) for a period of several weeks. The frequency and severity of electroclinical seizures are quantified. Survival is tracked daily to generate Kaplan-Meier survival curves and assess SUDEP incidence.[8][9]

  • Pharmacodynamic Analysis: At the end of the study, brain and plasma samples are collected to measure levels of 24HC to confirm target engagement by this compound.[6]

Protocol: ELEKTRA Phase 2 Clinical Trial (NCT03650452)
  • Objective: To evaluate the efficacy, safety, and tolerability of this compound as adjunctive therapy in pediatric patients with DS or LGS.[10][14]

  • Study Design: A multi-center, randomized, double-blind, placebo-controlled study.[14]

  • Participants: Patients aged 2 to 17 years with a confirmed diagnosis of DS or LGS and treatment-resistant seizures (≥3 convulsive seizures/month for DS; ≥4 drop seizures/month for LGS at baseline).[14][25]

  • Treatment Period: A 20-week treatment period, consisting of an 8-week dose optimization (titration) period followed by a 12-week maintenance period. Doses were weight-adjusted up to a maximum of 300 mg twice daily.[10][14]

  • Primary Endpoint:

    • DS Cohort: Percent change from baseline in convulsive seizure frequency.[10]

    • LGS Cohort: Percent change from baseline in drop seizure frequency.[10]

  • Data Collection: Seizure frequency and type were recorded daily by caregivers in a diary. Safety and tolerability were assessed through adverse event monitoring, physical examinations, and clinical laboratory tests.[26]

  • Analysis: The primary efficacy analysis compared the median percentage change in seizure frequency from baseline between the this compound and placebo groups over the treatment period.[14]

References

Soticlestat vs. Traditional Anticonvulsants in a Dravet Syndrome Mouse Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel anticonvulsant soticlestat against traditional antiseizure medications in the context of a Dravet syndrome mouse model. The information presented is based on preclinical experimental data, offering insights into efficacy, mechanisms of action, and experimental methodologies.

Executive Summary

Dravet syndrome is a severe developmental and epileptic encephalopathy, often refractory to conventional treatments. The Scn1a+/- mouse model, which recapitulates key features of the human condition, is a critical tool for preclinical evaluation of new therapies. This compound, a first-in-class inhibitor of the brain-specific enzyme cholesterol 24-hydroxylase (CH24H), has shown significant promise in these models. This guide compares its performance with traditional anticonvulsants like clobazam, valproic acid, and cannabidiol.

Mechanism of Action: A Tale of Two Approaches

Traditional anticonvulsants primarily act on voltage-gated ion channels or enhance GABAergic inhibition. In contrast, this compound introduces a novel mechanism by modulating glutamate signaling and neuroinflammation through the inhibition of CH24H.

This compound's Novel Pathway

This compound inhibits CH24H, leading to a reduction in its product, 24S-hydroxycholesterol (24HC).[1][2] 24HC is a positive allosteric modulator of NMDA receptors, a key component of excitatory glutamatergic signaling.[1][2] By reducing 24HC levels, this compound dampens excessive glutamate signaling, which is a major contributor to seizures.[3][4] Additionally, preclinical studies suggest that this compound's mechanism involves the suppression of neuroinflammation.[4][5]

soticlestat_mechanism cluster_neuron Neuron This compound This compound CH24H CH24H (Cholesterol 24-hydroxylase) cholesterol Cholesterol _24HC 24S-Hydroxycholesterol (24HC) NMDA_R NMDA Receptor glutamate_signaling Glutamate Signaling (Neuronal Hyperexcitability) seizures Seizures

Traditional Anticonvulsant Pathways
  • Clobazam: A benzodiazepine that enhances the effect of the inhibitory neurotransmitter GABA at the GABA-A receptor. This increases chloride ion influx, hyperpolarizing the neuron and making it less likely to fire an action potential.

  • Valproic Acid: Has a broad mechanism of action, including blocking voltage-gated sodium channels, increasing GABA levels, and inhibiting T-type calcium channels.

  • Cannabidiol (CBD): The precise mechanism in epilepsy is not fully understood but is thought to involve multiple targets, including G-protein coupled receptor 55 (GPR55), and modulation of intracellular calcium.[6]

traditional_anticonvulsants_mechanism cluster_clobazam Clobazam cluster_valproic_acid Valproic Acid cluster_cbd Cannabidiol (CBD) clobazam Clobazam gaba_a_receptor GABA-A Receptor clobazam->gaba_a_receptor Enhances GABA effect neuronal_inhibition_clobazam Increased Neuronal Inhibition gaba_a_receptor->neuronal_inhibition_clobazam valproic_acid Valproic Acid na_channel Na+ Channels valproic_acid->na_channel Blocks gaba_levels GABA Levels valproic_acid->gaba_levels Increases ca_channel T-type Ca2+ Channels valproic_acid->ca_channel Inhibits neuronal_inhibition_vpa Decreased Neuronal Excitability na_channel->neuronal_inhibition_vpa gaba_levels->neuronal_inhibition_vpa ca_channel->neuronal_inhibition_vpa cbd Cannabidiol gpr55 GPR55 cbd->gpr55 Antagonizes calcium_modulation Intracellular Ca2+ Modulation cbd->calcium_modulation neuronal_inhibition_cbd Modulation of Neuronal Excitability gpr55->neuronal_inhibition_cbd calcium_modulation->neuronal_inhibition_cbd

Comparative Efficacy in Dravet Syndrome Mouse Model (Scn1a+/-)

The following tables summarize the quantitative data from preclinical studies in the Scn1a+/- mouse model of Dravet syndrome. It is important to note that these data are compiled from different studies and may not represent direct head-to-head comparisons. Experimental conditions can vary between laboratories.

Table 1: Effect on Hyperthermia-Induced Seizures
TreatmentDosageSeizure Threshold (°C) (Treated vs. Vehicle)Reference
This compound0.02% in chow42.9 ± 0.1°C vs. 42.0 ± 0.4°C[7]
Clobazam5 mg/kgSignificant protection (exact temp. not specified)[8]
Valproic Acid120 mg/kg42.3 ± 0.1°C vs. 40.8 ± 0.1°C[1]
Cannabidiol100 mg/kgSubstantially decreased duration and severity[6]
Table 2: Effect on Spontaneous Seizures
TreatmentDosageReduction in Seizure FrequencyReference
This compound0.02% in chowMedian of 0 seizures/day vs. 1.4 seizures/day in controls; 92% of treated mice were seizure-free.[7][7]
Clobazam5 mg/kg and 7.5 mg/kgSignificant reduction (exact percentage not specified)[9]
Valproic AcidNot specified50-70% reduction in patients (mouse data less specific)[8]
Cannabidiol100 mg/kg, twice dailySubstantially decreased frequency[6][10]
Table 3: Effect on Survival (SUDEP)
TreatmentDosageSurvival Rate (Treated vs. Vehicle)Reference
This compound0.02% in chow95% vs. 55%[3]
Cannabidiol100 mg/kg, twice daily83% vs. 34%[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of key experimental protocols used in the cited studies.

Hyperthermia-Induced Seizure Protocol

hyperthermia_protocol start Start: Scn1a+/- mouse (P28-P42) drug_admin Administer this compound or traditional anticonvulsant/vehicle start->drug_admin acclimation Acclimate mouse in chamber (5 minutes) heat_lamp Place mouse under a heat lamp acclimation->heat_lamp temp_probe Insert rectal temperature probe temp_probe->acclimation drug_admin->temp_probe temp_increase Gradually increase core body temperature (e.g., 1°C every 2 min) heat_lamp->temp_increase seizure_observe Observe for generalized tonic-clonic seizure temp_increase->seizure_observe Monitor cool_down Immediately cool mouse down temp_increase->cool_down No seizure by 42.5°C record_temp Record temperature at seizure onset seizure_observe->record_temp Seizure Occurs record_temp->cool_down end End cool_down->end

This protocol is designed to assess the susceptibility of Scn1a+/- mice to seizures triggered by an increase in body temperature, a hallmark of Dravet syndrome.[11][12][13]

  • Animal Model: Scn1a+/- mice, typically between postnatal day 28 and 42, are used.

  • Acclimation: Mice are allowed to acclimate to the experimental chamber for a short period (e.g., 5 minutes).

  • Temperature Monitoring: A rectal probe is inserted to continuously monitor the core body temperature.

  • Drug Administration: The test compound (this compound or a traditional anticonvulsant) or vehicle is administered at a predetermined time before the induction.

  • Hyperthermia Induction: A heat lamp is used to gradually increase the mouse's body temperature. The rate of temperature increase is controlled (e.g., 1°C every 2 minutes).

  • Seizure Observation: The mouse is closely observed for the onset of a generalized tonic-clonic seizure.

  • Data Recording: The core body temperature at which the seizure occurs is recorded as the seizure threshold. If no seizure occurs up to a certain temperature (e.g., 42.5°C), this is also noted.

  • Recovery: Once a seizure occurs or the maximum temperature is reached, the mouse is immediately removed from the heat source and cooled down.

Video-EEG Monitoring for Spontaneous Seizures

video_eeg_protocol start Start: Scn1a+/- mouse surgery Surgical Implantation of EEG electrodes start->surgery recovery Post-operative recovery period surgery->recovery drug_admin Chronic administration of this compound or traditional anticonvulsant/vehicle recovery->drug_admin monitoring Continuous video and EEG recording (e.g., 24/7 for several days) drug_admin->monitoring data_analysis Offline analysis of video and EEG data monitoring->data_analysis seizure_quant Quantify seizure frequency, duration, and severity data_analysis->seizure_quant end End seizure_quant->end

This method allows for the continuous and long-term monitoring of spontaneous seizures and corresponding brain electrical activity.[14][15][16][17][18]

  • Electrode Implantation: Mice are surgically implanted with cortical electrodes to record electroencephalogram (EEG) activity.

  • Recovery: A post-operative recovery period is allowed before the start of the experiment.

  • Drug Administration: this compound, a traditional anticonvulsant, or vehicle is administered, often chronically mixed in the chow or through repeated injections.

  • Continuous Monitoring: Mice are housed in a monitoring cage equipped with a video camera and an EEG recording system. Data is collected continuously, often for 24 hours a day for several consecutive days.

  • Data Analysis: The recorded video and EEG data are analyzed offline by trained personnel who are blinded to the treatment groups.

  • Quantification: The frequency, duration, and severity of seizures are quantified. Seizure severity can be scored using a modified Racine scale.

Immunohistochemistry for Neuroinflammation Markers

ihc_protocol start Start: Brain tissue from treated and control Scn1a+/- mice fixation Tissue Fixation (e.g., 4% PFA) start->fixation sectioning Brain Sectioning (e.g., 50-100 microns) fixation->sectioning blocking Blocking with serum to prevent non-specific antibody binding sectioning->blocking primary_ab Incubation with primary antibody (e.g., anti-Iba1, anti-GFAP, anti-TNF-α) blocking->primary_ab secondary_ab Incubation with fluorescently-labeled secondary antibody primary_ab->secondary_ab mounting Mounting sections on slides secondary_ab->mounting imaging Microscopy and Image Acquisition mounting->imaging quantification Quantification of fluorescent signal imaging->quantification end End quantification->end

This technique is used to visualize and quantify the expression of specific proteins, such as markers of neuroinflammation, within the brain tissue.[19][20][21][22][23]

  • Tissue Preparation: Brains from treated and control mice are collected, fixed (e.g., with 4% paraformaldehyde), and sectioned.

  • Blocking: Tissue sections are incubated in a blocking solution (e.g., normal serum) to prevent non-specific binding of antibodies.

  • Primary Antibody Incubation: The sections are incubated with a primary antibody that specifically binds to the protein of interest (e.g., Iba1 for microglia, GFAP for astrocytes, or TNF-α for a pro-inflammatory cytokine).

  • Secondary Antibody Incubation: A secondary antibody, which is conjugated to a fluorescent molecule and binds to the primary antibody, is applied.

  • Imaging: The fluorescently labeled sections are imaged using a microscope.

  • Quantification: The intensity and distribution of the fluorescent signal are quantified to determine the level of protein expression.

Conclusion

Preclinical data from Dravet syndrome mouse models suggest that this compound is a promising novel anticonvulsant with a unique mechanism of action. It demonstrates robust efficacy in reducing both induced and spontaneous seizures and, notably, in preventing premature death (SUDEP). While direct comparative studies are limited, the available evidence indicates that this compound's performance is comparable or potentially superior to traditional anticonvulsants in these preclinical models. Its distinct mechanism, targeting glutamate hyperexcitability and neuroinflammation, offers a new therapeutic avenue for this treatment-resistant epilepsy. Further clinical investigation is warranted to translate these preclinical findings to patients with Dravet syndrome.

References

A Cross-Species Examination of Soticlestat's Journey Through the Body: From Preclinical Models to Humans

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the pharmacokinetic and pharmacodynamic properties of the investigational anti-seizure medication Soticlestat (TAK-935) reveals a complex interplay between drug exposure, target engagement, and efficacy across different species. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a comparative overview of this compound's profile in mice, rats, dogs, and humans.

This compound, a first-in-class inhibitor of the brain-specific enzyme cholesterol 24-hydroxylase (CH24H), aimed to reduce neuronal hyperexcitability by modulating glutamate signaling.[1] Despite showing promise in preclinical models and early clinical trials, its development was ultimately discontinued.[2] This guide offers an objective look at the scientific data gathered throughout its development, presenting a cross-species comparison of its pharmacokinetic (PK) and pharmacodynamic (PD) properties.

Quantitative Pharmacokinetic and Pharmacodynamic Data

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound across various species.

Table 1: Cross-Species Pharmacokinetic Parameters of this compound

SpeciesDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)Reference(s)
Mouse 10 mg/kg (oral)~300~0.5~1000~2[3]
30 mg/kg (oral)~1000~0.5~4000~2.5[3]
Rat Data not publicly available in detail----[4]
Dog Data not publicly available in detail----[4]
Human 100 mg (single dose)~1500.33-0.5~500~4[5]
300 mg (single dose)~5000.33-0.5~1500~4[5]
400 mg (single dose)~7000.33-0.5~2000~4[5]
100-400 mg (multiple doses)Dose-dependent increase0.33-0.5Dose-dependent increase~4[5]

Note: Preclinical data for rats and dogs were mentioned in publications, but specific quantitative values were not available in the reviewed literature.

Table 2: Cross-Species Pharmacodynamic Parameters of this compound

SpeciesDoseTarget Engagement (24HC Reduction)Efficacy EndpointOutcomeReference(s)
Mouse 3, 10, 30 mg/kg (oral)Dose-dependent reduction in brain 24HCSeizure protection in Frings audiogenic seizure modelED50 estimated at 10.7 mg/kg[6]
0.02% in chow (~40-53 mg/kg/day)~50% reduction in brain 24HCReduced spontaneous seizure frequency in Dravet syndrome modelSignificant reduction in seizures and prevention of premature death[7]
Human 100-400 mg (daily)46.8% to 62.7% reduction in plasma 24HC at steady stateSeizure frequency reduction in Dravet and Lennox-Gastaut syndromesPhase 2 showed reduction, but Phase 3 trials missed primary endpoints[5][8]

Signaling Pathway and Experimental Workflow

The mechanism of action of this compound and a typical experimental workflow for its evaluation in preclinical seizure models are depicted in the following diagrams.

This compound Signaling Pathway cluster_postsynaptic Postsynaptic Neuron Glutamate_vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_vesicle->Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Neuronal Excitation Neuronal Excitation NMDA_Receptor->Neuronal Excitation CH24H Cholesterol 24-Hydroxylase (CH24H) _24HC 24S-Hydroxycholesterol (24HC) Cholesterol Cholesterol Cholesterol->_24HC Catalyzed by _24HC->NMDA_Receptor Positive Allosteric Modulator This compound This compound This compound->CH24H Inhibits

Caption: this compound's mechanism of action.

Preclinical Seizure Model Workflow Animal_Model Select Animal Model (e.g., Dravet Syndrome Mouse) Dosing Administer this compound or Vehicle (e.g., oral gavage, formulated in chow) Animal_Model->Dosing Seizure_Induction Induce Seizures (if applicable) (e.g., hyperthermia, audiogenic stimulus) Dosing->Seizure_Induction PK_Analysis Pharmacokinetic Analysis (e.g., measure plasma/brain drug concentration) Dosing->PK_Analysis Monitoring Monitor Seizure Activity (e.g., behavioral observation, video-EEG) Seizure_Induction->Monitoring PD_Analysis Pharmacodynamic Analysis (e.g., measure brain 24HC levels) Monitoring->PD_Analysis Data_Analysis Data Analysis and Comparison Monitoring->Data_Analysis PD_Analysis->Data_Analysis PK_Analysis->Data_Analysis

References

A Comparative Analysis of Soticlestat: Validating the Correlation Between 24HC Reduction and Seizure Suppression

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Soticlestat (TAK-935), a first-in-class anti-seizure medication (ASM), with alternative treatments. It focuses on validating the proposed mechanism of action—the reduction of 24S-hydroxycholesterol (24HC) in the brain—and its correlation with seizure suppression, supported by experimental data from preclinical and clinical studies. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound and its Novel Mechanism of Action

This compound is a potent and selective inhibitor of the brain-specific enzyme cholesterol 24-hydroxylase (CH24H), also known as CYP46A1.[1][2][3] This enzyme is responsible for converting cholesterol into 24S-hydroxycholesterol (24HC), a key molecule in maintaining brain cholesterol homeostasis.[3][4] The central hypothesis behind this compound's anti-seizure effect is that by inhibiting CH24H, it reduces the levels of 24HC in the brain.[5][6][7]

24HC acts as a positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors, which are crucial for excitatory neurotransmission.[8][9][10] By enhancing the activity of these receptors, elevated levels of 24HC can contribute to neuronal hyperexcitability, a hallmark of epilepsy.[8][11] Therefore, reducing 24HC is expected to dampen this over-activation and, consequently, suppress seizure activity.[6][12]

Preclinical studies have shown that this compound-induced reduction of brain 24HC correlates with a suppression of seizure severity, providing the foundational evidence for its development as an ASM.[6][13][14]

This compound's Signaling Pathway and Proposed Effects

This compound's mechanism involves several interconnected pathways that collectively reduce neuronal hyperexcitability:

  • Direct Reduction of NMDA Receptor Modulation: By inhibiting CH24H, this compound directly lowers the concentration of 24HC.[8][11] This decrease reduces the positive allosteric modulation of NMDA receptors, leading to a normalization of glutamatergic signaling and a higher seizure threshold.[9][10]

  • Restoration of Glutamate Reuptake: this compound's inhibition of cholesterol conversion may help preserve cholesterol-rich lipid rafts in the membranes of astrocytes.[8][11] These lipid rafts are important for the proper function of Excitatory Amino Acid Transporter 2 (EAAT2), which is responsible for clearing excess glutamate from the synaptic cleft. Enhanced EAAT2 function leads to reduced glutamate levels and decreased excitotoxicity.[8][9]

  • Suppression of Neuroinflammation: Preclinical data suggest a significant correlation between the reduction in 24HC levels and a decrease in the pro-inflammatory cytokine TNF-α in the hippocampus.[8][11] Since neuroinflammation is known to contribute to neuronal hyperexcitability, this anti-inflammatory effect may also play a role in this compound's anti-seizure properties.[9][11]

Soticlestat_Mechanism cluster_Neuron Presynaptic & Postsynaptic Neuron cluster_Astrocyte Astrocyte This compound This compound CH24H CH24H (CYP46A1) This compound->CH24H Inhibits _24HC 24S-Hydroxycholesterol (24HC) CH24H->_24HC Produces LipidRaft Lipid Raft (Cholesterol-rich) CH24H->LipidRaft Depletes Cholesterol from Cholesterol Cholesterol Cholesterol->CH24H Metabolizes NMDAR NMDA Receptor _24HC->NMDAR Positively Modulates Hyperexcitability Neuronal Hyperexcitability NMDAR->Hyperexcitability Leads to Glutamate Glutamate Glutamate->NMDAR Activates Seizures Seizures Hyperexcitability->Seizures Causes EAAT2 EAAT2 Transporter LipidRaft->EAAT2 Maintains Function EAAT2->Glutamate Clears Synaptic Glutamate

Caption: this compound inhibits CH24H, reducing 24HC and subsequent NMDA receptor-mediated hyperexcitability.

Performance Data from Clinical Trials

This compound has been evaluated in several key clinical trials for developmental and epileptic encephalopathies (DEEs), primarily Dravet Syndrome (DS) and Lennox-Gastaut Syndrome (LGS). The results highlight both the promise and the challenges of this novel therapeutic approach.

Table 1: Summary of this compound Efficacy in Phase 2 and Phase 3 Clinical Trials

Study (Phase)Patient PopulationPrimary EndpointThis compound ResultPlacebo ResultPlacebo-Adjusted ReductionP-value
ELEKTRA (Phase 2) [15][16]DS & LGS Combined (n=139)Median % change in seizure frequency (12-week maintenance)-27.8%+3.1%-30.21%0.0008
ELEKTRA (Phase 2) [16][17]Dravet Syndrome (DS) (n=51)Median % change in convulsive seizure frequency (12-week maintenance)-33.8%+7.0%-50.00%0.0002
ELEKTRA (Phase 2) [16]Lennox-Gastaut (LGS) (n=88)Median % change in drop seizure frequency (12-week maintenance)-20.6% (full period)-6.0% (full period)-14.81%0.1279
SKYLINE (Phase 3) [12][18][19]Dravet Syndrome (DS) (n=144)Median % change in convulsive seizure frequencyNarrowly MissedN/AN/A0.06
SKYWAY (Phase 3) [12][18][19]Lennox-Gastaut (LGS) (n=270)Median % change in major motor drop seizure frequencyMissedN/AN/ANot Met

Note: Data is based on primary analyses reported in publications and press releases. N/A indicates data not fully reported in available sources.

Table 2: Responder Rates in this compound Clinical Trials

Study (Phase)Patient PopulationResponder DefinitionThis compound % RespondersPlacebo % Responders
ELEKTRA (Phase 2) [16]Dravet Syndrome (DS)≥50% reduction in convulsive seizures (full period)30.8%0%
ELEKTRA (Phase 2) [16]Lennox-Gastaut (LGS)≥50% reduction in drop seizures (full period)16.3%13.3%
SKYLINE (Phase 3) [19]Dravet Syndrome (DS)≥50% reduction in convulsive seizuresShowed nominally significant improvementN/A

The Phase 2 ELEKTRA study demonstrated a statistically significant reduction in seizure frequency, particularly in patients with Dravet Syndrome.[15][16][20] However, the subsequent Phase 3 trials yielded mixed results. The SKYLINE study in Dravet Syndrome narrowly missed its primary endpoint, though it showed clinically meaningful effects on several key secondary endpoints.[18][19] The SKYWAY study in Lennox-Gastaut Syndrome did not meet its primary endpoint.[12][18] Despite the primary endpoint misses in Phase 3, a pooled analysis of the SKYLINE and ELEKTRA DS cohorts showed a statistically significant reduction in convulsive seizure frequency compared to placebo (p=0.001).[18][19]

Experimental Protocols: The ELEKTRA Phase 2 Study

The ELEKTRA study (NCT03650452) was a pivotal trial that provided the initial proof-of-concept for this compound in a pediatric population.[16][21]

  • Study Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled study.[16][20]

  • Patient Population: 141 children and adolescents aged 2 to 17 years with treatment-resistant DEEs.[16][21] The cohort included 51 patients with Dravet Syndrome and 88 with Lennox-Gastaut Syndrome.[16]

    • Inclusion Criteria (DS): Diagnosis of Dravet Syndrome and at least three convulsive seizures per month at baseline.[16]

    • Inclusion Criteria (LGS): Diagnosis of Lennox-Gastaut Syndrome and at least four drop seizures per month at baseline.[16]

  • Treatment Protocol:

    • Screening Phase (4 weeks): Baseline seizure frequency was established.

    • Treatment Period (20 weeks):

      • Titration Phase (8 weeks): Patients were randomized to receive either this compound or a placebo as adjunctive therapy. The dose of this compound was gradually increased to a maximum of 300 mg twice daily, adjusted for body weight.

      • Maintenance Phase (12 weeks): Patients continued on their stable dose.

  • Primary Efficacy Endpoint: The primary outcome was the percentage change from baseline in the frequency of convulsive seizures (for DS) and drop seizures (for LGS) during the 12-week maintenance period.[21]

  • Safety and Pharmacodynamics: Safety was monitored throughout the study. Plasma concentrations of 24HC were also measured to confirm target engagement.[16][22]

ELEKTRA_Workflow cluster_Treatment Treatment Period (20 Weeks) Start Patient Screening (Age 2-17 with DS or LGS) Baseline Baseline Period (4 Weeks) - Establish Seizure Frequency Start->Baseline Randomization Randomization (1:1) Baseline->Randomization Titration_S This compound Group: 8-Week Titration Randomization->Titration_S This compound Titration_P Placebo Group: 8-Week Titration Randomization->Titration_P Placebo Maintenance_S 12-Week Maintenance Titration_S->Maintenance_S Analysis Primary Endpoint Analysis: % Change in Seizure Frequency during Maintenance Period Maintenance_S->Analysis Maintenance_P 12-Week Maintenance Titration_P->Maintenance_P Maintenance_P->Analysis Extension Open-Label Extension (ENDYMION study) Analysis->Extension

Caption: Workflow of the ELEKTRA Phase 2 clinical trial for this compound.

Comparison with Alternative Anti-Seizure Medications

This compound's mechanism is distinct from conventional ASMs, which primarily target voltage-gated ion channels or enhance GABA-mediated inhibition.[23][24][25]

Table 3: Comparison of Mechanisms of Action for this compound and Other ASMs

Mechanism ClassPrimary TargetExamplesSeizure Types Treated
Cholesterol Metabolism Modulator Cholesterol 24-Hydroxylase (CH24H) This compound Focal and generalized seizures associated with DEEs (e.g., Dravet, LGS)[12]
Voltage-Gated Sodium Channel Blockers Voltage-gated sodium channelsCarbamazepine, Phenytoin, Lacosamide[26][27]Focal and secondarily generalized seizures
GABAergic Enhancers GABA-A receptors, GAT-1 transporter, GABA transaminaseBenzodiazepines (Clonazepam), Tiagabine, Vigabatrin[26][27]Broad spectrum, including focal, generalized, and absence seizures
Calcium Channel Blockers T-type calcium channelsEthosuximide[25]Absence seizures
Broad Spectrum / Multiple Mechanisms SV2A, sodium channels, glutamate releaseLevetiracetam, Lamotrigine, Valproate, Topiramate[25][26]Broad spectrum, effective for a wide range of seizure types

This unique mechanism suggests that this compound could offer a new therapeutic option for patients with refractory epilepsy who have not responded to traditional ASMs.[14]

Validating the this compound-24HC-Seizure Correlation

The core therapeutic hypothesis for this compound is the direct link between its pharmacological action and the clinical outcome.

Correlation_Logic cluster_0 Pharmacological Intervention cluster_1 Target Engagement & Biomarker cluster_2 Physiological Effect cluster_3 Clinical Outcome This compound This compound Administration Inhibition CH24H Enzyme Inhibition This compound->Inhibition Causes Reduction Plasma & Brain 24HC Reduction Inhibition->Reduction Leads to Excitability Reduced Neuronal Hyperexcitability Reduction->Excitability Results in Suppression Seizure Suppression Excitability->Suppression Causes

Caption: Logical pathway from this compound administration to seizure suppression.

Evidence supporting this correlation comes from multiple sources:

  • Preclinical Models: In mouse kindling models, this compound treatment delayed the progression of seizure severity, and this effect was directly correlated with the degree of 24HC lowering in the brain.[6][14] Studies suggest that a reduction of approximately 50% in brain 24HC levels can produce a therapeutic effect.[6][7]

  • Clinical Pharmacodynamics: Phase 1 and 1b/2a studies in healthy volunteers and adults with DEEs confirmed that this compound dose-dependently decreased plasma 24HC levels, establishing clear target engagement in humans.[16]

  • Clinical Efficacy: The strong, statistically significant effect seen in the Dravet Syndrome cohort of the ELEKTRA trial, where seizure reduction was robust, provides clinical validation of the hypothesis.[16][17]

However, the correlation is not without complexity. The lack of a statistically significant effect on the primary endpoint in the LGS cohorts of both the ELEKTRA and SKYWAY studies indicates that the relationship between 24HC reduction and seizure control may be more nuanced or dependent on the underlying pathophysiology of the specific epilepsy syndrome.[22] While this compound reduced 24HC levels in LGS patients, this did not translate into a significant reduction in drop seizures, suggesting other pathological mechanisms may be more dominant in this condition.[22]

Conclusion

This compound represents a novel approach to anti-seizure therapy by targeting brain cholesterol metabolism to reduce neuronal hyperexcitability. Its mechanism of action, centered on the inhibition of CH24H and the subsequent reduction of the NMDA receptor modulator 24HC, is well-supported by preclinical data.

Clinical trials have provided partial validation for this approach. The significant reduction in seizure frequency observed in patients with Dravet Syndrome in the Phase 2 ELEKTRA study and supportive secondary endpoint data from the Phase 3 SKYLINE study suggest a strong correlation between the drug's mechanism and clinical benefit in this population. However, the results in Lennox-Gastaut Syndrome have been less conclusive, indicating that the efficacy of 24HC reduction may vary across different epilepsy syndromes.

Further investigation is warranted to fully understand the therapeutic potential of this compound and to clarify the disconnect between biomarker reduction and clinical outcomes in certain patient populations. Nonetheless, this compound's unique mechanism of action marks a significant step forward in the development of targeted therapies for intractable epilepsies.

References

Meta-analysis of Soticlestat clinical trial data for seizure frequency reduction

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data for soticlestat, an investigational antiepileptic drug, focusing on its efficacy in reducing seizure frequency in patients with Dravet syndrome (DS) and Lennox-Gastaut syndrome (LGS). This compound's performance is objectively compared with established alternative therapies, supported by experimental data from pivotal clinical trials.

This compound: Mechanism of Action

This compound is a first-in-class, potent, and selective inhibitor of the brain enzyme cholesterol 24-hydroxylase (CH24H). This enzyme converts cholesterol into 24S-hydroxycholesterol (24HC). Elevated levels of 24HC are associated with increased glutamatergic signaling, a key factor in neuronal hyperexcitability and seizure generation. By inhibiting CH24H, this compound reduces 24HC levels, which is believed to decrease neuronal hyperexcitability and thus reduce seizure susceptibility.

soticlestat_moa cluster_neuron Neuron cholesterol Cholesterol ch24h CH24H Enzyme cholesterol->ch24h Converts hc24 24S-Hydroxycholesterol (24HC) ch24h->hc24 Produces glutamate Glutamatergic Signaling hc24->glutamate Enhances seizure Seizure Frequency glutamate->seizure Leads to Increased reduction_label Reduced This compound This compound This compound->ch24h Inhibits meta_analysis_workflow cluster_planning Planning cluster_execution Execution cluster_analysis Analysis & Reporting a1 Define Research Question (e.g., this compound efficacy) a2 Establish Inclusion/Exclusion Criteria for Studies a1->a2 b1 Literature Search (PubMed, ClinicalTrials.gov, etc.) a2->b1 b2 Screen Studies Based on Title/Abstract b1->b2 b3 Full-Text Review for Eligibility b2->b3 b4 Data Extraction from Included Studies b3->b4 c1 Assess Risk of Bias in Studies b4->c1 c2 Synthesize Quantitative Data (e.g., Seizure Reduction %) c1->c2 c3 Generate Summary Tables & Visualizations c2->c3 c4 Publish Comparison Guide c3->c4

Safety Operating Guide

Proper Disposal Procedures for Soticlestat in a Research Environment

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like soticlestat are paramount to ensuring laboratory safety and environmental protection. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to established protocols for pharmaceutical waste is essential. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound in a laboratory or research setting.

Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including laboratory coats, gloves, and safety glasses. Handle this compound in a well-ventilated area to minimize the potential for inhalation of any airborne particles.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended procedure for the disposal of unused, expired, or residual this compound.

1. Waste Identification and Segregation:

  • Identify all this compound waste, including pure compound, solutions, and contaminated labware (e.g., vials, pipette tips, gloves).

  • Segregate this compound waste from other waste streams, such as hazardous chemical waste, biohazardous waste, and regular trash.

2. Containerization:

  • Place all non-hazardous pharmaceutical waste, including this compound, into a designated, leak-proof, and clearly labeled waste container.[1][2]

  • The container should be white with a blue lid, the standard for non-hazardous pharmaceutical waste, to avoid confusion with other waste types.[2]

  • For any chemically contaminated sharps, use a designated sharps container.[3]

3. Labeling:

  • Clearly label the waste container as "Non-Hazardous Pharmaceutical Waste for Incineration."

  • Include the name of the compound ("this compound") and the approximate quantity.

  • Ensure the name of the principal investigator and the laboratory location are also on the label.[4]

4. Storage:

  • Store the sealed waste container in a secure, designated satellite accumulation area within the laboratory.[4]

  • This area should be away from general laboratory traffic and inaccessible to unauthorized personnel.

5. Disposal Vendor Coordination:

  • Arrange for the collection and disposal of the non-hazardous pharmaceutical waste through your institution's Environmental Health and Safety (EHS) office or a licensed pharmaceutical waste vendor.[5]

  • These specialized vendors will ensure the waste is transported and disposed of in compliance with all federal, state, and local regulations, typically via incineration.[5][6]

Important Considerations:

  • Do Not Dispose in Regular Trash: To prevent environmental contamination, do not dispose of this compound in the regular trash.

  • Do Not Dispose Down the Drain: Avoid disposing of this compound down the sink or in any waterway.[1] This is crucial to prevent the introduction of pharmaceutical compounds into the ecosystem.

  • Consult Institutional Policies: Always adhere to your institution's specific guidelines for chemical and pharmaceutical waste disposal, as these may have additional requirements.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Figure 1: this compound Disposal Workflow cluster_start Start cluster_assessment Waste Assessment cluster_segregation Segregation & Containerization cluster_labeling_storage Labeling & Storage cluster_disposal Final Disposal start This compound Waste Generated (Unused, Expired, Contaminated) is_hazardous Is the waste mixed with hazardous materials? start->is_hazardous segregate_non_hazardous Segregate as Non-Hazardous Pharmaceutical Waste is_hazardous->segregate_non_hazardous No segregate_hazardous Segregate as Hazardous Waste is_hazardous->segregate_hazardous Yes containerize_non_hazardous Place in a designated white container with a blue lid segregate_non_hazardous->containerize_non_hazardous label_waste Label container with contents, PI name, and lab location containerize_non_hazardous->label_waste containerize_hazardous Follow institutional protocol for hazardous waste segregate_hazardous->containerize_hazardous store_waste Store in a secure Satellite Accumulation Area label_waste->store_waste contact_ehs Contact EHS or approved waste vendor for pickup store_waste->contact_ehs incineration Disposal via Incineration contact_ehs->incineration Figure 2: this compound Mechanism of Action cluster_this compound Pharmacological Intervention cluster_enzyme Enzymatic Pathway cluster_cellular_effect Cellular Effect This compound This compound ch24h CH24H (Cholesterol 24-hydroxylase) This compound->ch24h Inhibits cholesterol Cholesterol cholesterol->ch24h Substrate hc24s 24S-Hydroxycholesterol (24S-HC) ch24h->hc24s Produces glutamate_signaling Increased Glutamatergic Signaling hc24s->glutamate_signaling Promotes neuronal_hyperexcitability Neuronal Hyperexcitability glutamate_signaling->neuronal_hyperexcitability Leads to

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。